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  • Product: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride
  • CAS: 518357-40-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride for Neurological Disorder Research

Introduction: The Strategic Importance of Fluorinated Biphenylmethylamines in Neuropharmacology In the intricate landscape of drug discovery for neurological disorders, the strategic design of molecular scaffolds is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biphenylmethylamines in Neuropharmacology

In the intricate landscape of drug discovery for neurological disorders, the strategic design of molecular scaffolds is paramount. Among the privileged structures in medicinal chemistry, the biphenylmethylamine moiety has emerged as a versatile template for interacting with various central nervous system (CNS) targets. The introduction of a fluorine atom, as seen in [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride , is a deliberate and strategic modification aimed at enhancing the pharmacokinetic and pharmacodynamic properties of the molecule. This technical guide provides an in-depth exploration of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, not as a therapeutic agent itself, but as a crucial building block and research tool in the quest for novel treatments for complex neurological diseases.

This document will delve into the chemical properties, synthesis, and, most importantly, the potential applications of this compound in neurological research. We will explore the rationale behind its use, drawing from established principles of medicinal chemistry and the known pharmacology of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals actively working to unravel the complexities of the brain and develop next-generation therapeutics.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

PropertyValueReference
CAS Number 518357-40-9[1]
Molecular Formula C₁₃H₁₂FN·HCl[1]
Molecular Weight 237.7 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water[1]

The hydrochloride salt form of [4-(4-Fluorophenyl)phenyl]methylamine enhances its aqueous solubility, a critical factor for its use in biological assays and for intravenous administration in preclinical models.[1]

Synthetic Strategy: A Generalized Approach

The synthesis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride typically involves a multi-step process. A common synthetic route is outlined below. This generalized protocol is for illustrative purposes and may require optimization based on specific laboratory conditions and available starting materials.

Experimental Protocol: Synthesis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

  • Suzuki Coupling: 4-Bromobenzonitrile is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to yield 4-(4-fluorophenyl)benzonitrile.

  • Nitrile Reduction: The resulting biphenylnitrile is then reduced to the corresponding primary amine. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

  • Salt Formation: The free base, [4-(4-Fluorophenyl)phenyl]methylamine, is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • Isolation and Purification: The precipitated [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Synthesis_Workflow Start 4-Bromobenzonitrile + 4-Fluorophenylboronic acid Step1 Suzuki Coupling (Pd catalyst, Base) Start->Step1 Intermediate 4-(4-Fluorophenyl)benzonitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH4) Intermediate->Step2 Product_base [4-(4-Fluorophenyl)phenyl]methylamine (Free Base) Step2->Product_base Step3 Salt Formation (HCl) Product_base->Step3 Final_Product [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride Step3->Final_Product

Fig. 1: Generalized synthetic workflow.

Role in Neurological Drug Discovery: A Versatile Scaffold

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is a key intermediate in the synthesis of a diverse range of molecules with potential applications in neurology.[1] Its utility stems from the presence of a primary amine group, which serves as a handle for further chemical modifications, allowing for the exploration of a broad chemical space.

The Significance of the Fluorophenyl Moiety

The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

  • Membrane Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, which may improve its ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

  • Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity and selectivity for specific biological targets.

Hypothesized Mechanisms of Action and Therapeutic Targets

While direct preclinical or clinical data for [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is not publicly available, its structural motifs suggest potential interactions with key neurotransmitter systems implicated in a range of neurological disorders. It is widely utilized in research investigating receptor interactions, particularly within the serotonin and dopamine pathways.[1]

Potential Modulation of Monoamine Systems

The biphenylmethylamine scaffold is present in numerous compounds that interact with monoamine transporters and receptors. The structural similarity of [4-(4-Fluorophenyl)phenyl]methylamine to known monoaminergic modulators suggests it could serve as a precursor for compounds targeting:

  • Dopamine Receptors (D₂/D₃): Dopamine receptors are crucial targets in the treatment of Parkinson's disease and schizophrenia. The biphenyl core can be elaborated to create potent and selective dopamine receptor ligands.

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Serotonergic systems are implicated in mood disorders, psychosis, and cognitive function. The fluorophenyl group can influence the binding affinity and functional activity at various serotonin receptor subtypes.

  • Monoamine Transporters (DAT, SERT, NET): Inhibition of dopamine, serotonin, or norepinephrine reuptake is a cornerstone of treatment for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Signaling_Pathways cluster_0 Potential CNS Targets cluster_1 Associated Neurological Disorders Dopamine Receptors Dopamine Receptors Parkinson's Disease Parkinson's Disease Dopamine Receptors->Parkinson's Disease Schizophrenia Schizophrenia Dopamine Receptors->Schizophrenia Serotonin Receptors Serotonin Receptors Serotonin Receptors->Schizophrenia Depression Depression Serotonin Receptors->Depression Anxiety Anxiety Serotonin Receptors->Anxiety Monoamine Transporters Monoamine Transporters Monoamine Transporters->Depression Monoamine Transporters->Anxiety

Fig. 2: Potential CNS targets and associated disorders.

In Vitro and In Vivo Evaluation Strategies

To elucidate the neuropharmacological profile of derivatives of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, a tiered approach to in vitro and in vivo testing is recommended.

In Vitro Assays

Experimental Protocol: Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor (e.g., CHO-K1 cells expressing human D₂ receptors) or from dissected brain regions (e.g., rat striatum).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the test compound.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration.

  • Data Analysis: Quantify the radioactivity on the filters and calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine uptake, cortex for serotonin uptake).

  • Uptake Inhibition: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) in the presence of varying concentrations of the test compound.

  • Termination and Measurement: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.

  • Data Analysis: Measure the radioactivity retained by the synaptosomes and determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Models

Based on the in vitro profile, appropriate in vivo models can be selected to assess the compound's efficacy and safety.

  • For Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent models can be used to evaluate the ability of a test compound to reverse motor deficits.

  • For Depression and Anxiety: The forced swim test, tail suspension test, and elevated plus maze are commonly used behavioral paradigms in rodents.

  • For Schizophrenia: Prepulse inhibition of the startle reflex and amphetamine-induced hyperlocomotion are established models to assess antipsychotic potential.

Conclusion: A Foundation for Future Neurotherapeutics

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride represents a strategically designed chemical entity that serves as a valuable starting point for the synthesis of novel drug candidates for a wide range of neurological disorders. Its fluorinated biphenylmethylamine core offers a favorable combination of metabolic stability and potential for high-affinity interactions with CNS targets. While this compound is not intended for direct therapeutic use, its role as a versatile intermediate in medicinal chemistry is undeniable. The insights and experimental strategies outlined in this guide are intended to empower researchers to leverage this and similar scaffolds in the ongoing effort to develop safer and more effective treatments for the millions of individuals affected by neurological diseases.

References

Sources

Exploratory

Technical Whitepaper: Operational Safety & Handling of [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride

Executive Summary & Chemical Profile[1][2] [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (also known as 4'-Fluoro-4-biphenylmethanamine HCl) is a specialized biphenyl scaffold used primarily as an intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (also known as 4'-Fluoro-4-biphenylmethanamine HCl) is a specialized biphenyl scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents targeting neurological pathways and kinase inhibition.

Unlike common commodity chemicals, this compound possesses a specific "biphenyl-benzylamine" architecture that dictates its solubility, stability, and toxicological handling requirements. This guide provides a self-validating protocol for its safe manipulation, moving beyond generic SDS data to address the specific needs of drug discovery workflows.

Chemical Identity Matrix[3][4]
ParameterTechnical Specification
IUPAC Name 1-(4'-Fluoro[1,1'-biphenyl]-4-yl)methanamine hydrochloride
CAS Number 518357-40-9
Molecular Formula C₁₃H₁₂FN[1][2] · HCl
Molecular Weight 237.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in DCM, Ether
Structural Alert Primary benzylic amine (reactive); Fluorinated biphenyl (lipophilic core)

Critical Distinction: Do not confuse this compound with its phenoxy analog, [4-(4-Fluorophenoxy)phenyl]methylamine. The biphenyl core of the subject compound imparts significantly higher rigidity and lipophilicity compared to the ether-linked phenoxy analog.

Hazard Identification & Toxicological "Read-Across"

As a specialized research chemical, specific LD50 data for CAS 518357-40-9 is limited. Therefore, safety protocols must be derived via Structure-Activity Relationship (SAR) Read-Across from analogous benzylamines and fluorinated biphenyls.

Predicted GHS Classification

Based on functional group analysis of primary benzylamine salts.

  • Skin Corrosion/Irritation (Category 2): The hydrochloride salt is acidic; hydrolysis on moist skin causes irritation.

  • Serious Eye Damage/Irritation (Category 2A/1): High risk of corneal damage due to combined acidity and amine reactivity.

  • STOT-SE (Category 3): Inhalation of dust may cause respiratory tract irritation.

Toxicological Mechanisms
  • Acidity: Upon contact with mucous membranes, the HCl moiety dissociates, lowering local pH and causing immediate irritation.

  • Amine Reactivity: The free base (generated physiologically) is a nucleophile capable of protein haptenization, posing a risk of sensitization upon repeated exposure.

  • Metabolic Stability: The 4-fluoro substituent on the biphenyl ring blocks metabolic oxidation at the para-position, potentially increasing the biological half-life of the scaffold compared to non-fluorinated analogs.

Storage, Stability, and Lifecycle Management

The hydrochloride salt is the thermodynamically stable form, designed to prevent the oxidative degradation common to free benzylic amines (which form imines/aldehydes upon air exposure).

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards slow hydrolysis or oxidation.

  • Atmosphere: Hygroscopic.[3] Store under inert gas (Argon/Nitrogen) if the container is frequently opened.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.

Operational Handling & Synthesis Integration

This section details the workflow for manipulating the compound, specifically focusing on the Salt-to-Free-Base Switch , a critical step in most cross-coupling or amidation reactions.

Workflow Logic (Visualization)

The following diagram outlines the decision logic for handling the compound based on the intended application (Aqueous vs. Organic Chemistry).

HandlingWorkflow Start Start: Solid HCl Salt (CAS 518357-40-9) Weighing Weighing Station (Use Anti-Static Gun) Start->Weighing SolventChoice Intended Reaction Solvent? Weighing->SolventChoice Aqueous Aqueous/Polar (Water, DMSO, MeOH) SolventChoice->Aqueous High Polarity Organic Non-Polar/Organic (DCM, Toluene, THF) SolventChoice->Organic Low Polarity DirectUse Direct Dissolution (Salt remains intact) Aqueous->DirectUse InSituBase In-Situ Neutralization Add TEA or DIPEA (3.0 eq) Organic->InSituBase One-pot Extraction Biphasic Extraction (Free-basing Protocol) Organic->Extraction Pre-purification Reaction Proceed to Reaction (Amide Coupling / Reductive Amination) DirectUse->Reaction InSituBase->Reaction Extraction->Reaction

Caption: Operational logic flow for solubilizing [4-(4-Fluorophenyl)phenyl]methylamine HCl based on solvent compatibility.

The "Free-Basing" Protocol

Most organic synthesis reactions (e.g., amide coupling with EDC/NHS or HATU) require the amine to be nucleophilic (unprotonated). The HCl salt is non-nucleophilic.

Method A: In-Situ Neutralization (Recommended for Small Scale <100mg)

  • Suspend the HCl salt in the organic solvent (DCM or DMF). Note: It will likely not dissolve initially.

  • Add 3.0 equivalents of a tertiary amine base (Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).

  • Observation: The solid should dissolve as the free base is liberated and the lipophilic biphenyl core interacts with the solvent.

Method B: Biphasic Extraction (Recommended for Scale >1g)

  • Dissolve the HCl salt in minimal water (or 1M NaOH).

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry the organic layer over Na₂SO₄.

  • Concentrate in vacuo to yield the Free Amine (likely a waxy solid or oil).

  • Caution: Use the free amine immediately; it is sensitive to CO₂ (carbamate formation) and oxidation.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not dry sweep (dust generation). Cover with a damp paper towel or absorbent pad soaked in dilute sodium bicarbonate (to neutralize acidity), then wipe up.

  • Solution Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with 1% acetic acid followed by soap and water to remove amine residues.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4][5] The HCl component causes rapid damage; speed is critical.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention.

Waste Disposal[7]
  • Stream: Segregate into Halogenated Organic Waste (due to the Fluorine atom).

  • Note: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as biphenyls can undergo nitration, potentially creating energetic compounds.

References

  • Santa Cruz Biotechnology (SCBT). [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride Product Data. Retrieved from

  • Chem-Impex International. Product Catalog: 4-(4-Fluorophenyl)benzylamine hydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary: Biphenylmethanamine derivatives.
  • Sigma-Aldrich.Safety Data Sheet: Benzylamine Hydrochloride (Analogous Control). (Used for read-across toxicology).

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation and Purity Assessment of [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride via Multinuclear NMR

H, C, F) Compound Class: Biaryl Alkyl Amine Salts Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Specialists Introduction & Scope [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS: 518357-40-9),...

Author: BenchChem Technical Support Team. Date: February 2026


H, 

C,

F) Compound Class: Biaryl Alkyl Amine Salts Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Specialists

Introduction & Scope

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS: 518357-40-9), often referred to as 4'-fluoro-4-biphenylmethanamine HCl , is a critical biaryl building block in medicinal chemistry. It serves as a scaffold for sodium channel blockers, kinase inhibitors, and other pharmacophores requiring a rigid biphenyl spacer with a terminal amine for further functionalization.

The presence of the fluorine atom and the hydrochloride salt form presents unique challenges and opportunities for NMR analysis. This guide provides a definitive protocol for the structural validation of this compound, emphasizing the resolution of the biphenyl spin systems and the diagnostic utility of


F-NMR for purity assessment.
Key Analytical Challenges
  • Solubility & Exchange: The hydrochloride salt requires polar aprotic solvents (DMSO-

    
    ) to solubilize the lattice and visualize the ammonium protons.
    
  • Spectral Overlap: The biphenyl aromatic region (7.0 – 8.0 ppm) contains 8 protons with overlapping chemical shifts and complex coupling patterns (AA'BB' systems).

  • Heteronuclear Coupling: Carbon-Fluorine (

    
    ) coupling splits 
    
    
    
    C signals into doublets, complicating peak picking but providing structural certainty.

Experimental Protocol

Sample Preparation

Objective: To prepare a sample that ensures complete solubility and prevents H/D exchange of the ammonium protons.

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D) is the mandatory solvent.
    • Reasoning: Chloroform (

      
      ) will not dissolve the hydrochloride salt. Methanol (
      
      
      
      ) will cause rapid exchange of the
      
      
      protons, erasing the diagnostic integral of the amine.
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Vessel: Standard 5 mm NMR tube (high-throughput grade or precision grade).

Acquisition Parameters (400 MHz Equivalent)
  • Temperature: 298 K (25°C).

  • Reference: Residual DMSO pentet centered at

    
     2.50 ppm (
    
    
    
    H) and septet at
    
    
    39.5 ppm (
    
    
    C).
  • Pulse Programs:

    • 
      H: Standard zg30 (30° pulse) with 1-second relaxation delay.
      
    • 
      C: Proton-decoupled zgpg30 (Power-gated decoupling).
      
    • 
      F: Standard zg or zgflqn (if available) to ensure flat baseline.
      

Data Analysis & Interpretation

H NMR Analysis (Proton)

The proton spectrum is defined by three distinct regions: the exchangeable ammonium protons, the benzylic methylene, and the aromatic biphenyl zone.

The Ammonium Region (


 8.0 – 8.6 ppm) 
  • Signal: Broad singlet (br s), integration 3H.

  • Shift: Typically

    
    8.3–8.5 ppm in DMSO-
    
    
    
    .
  • Diagnostic Value: Confirms the salt formation (

    
    ). The free base would show a singlet 
    
    
    
    1.5–2.0 ppm (broad, 2H) which disappears in
    
    
    shake.

The Benzylic Region (


 4.0 – 4.2 ppm) 
  • Signal: Singlet (s) or broad quartet (q) if coupling to

    
     is resolved; integration 2H.
    
  • Shift:

    
    4.1 ppm.
    
  • Mechanistic Insight: This shift is deshielded compared to toluene (

    
    2.3 ppm) due to the electronegative nitrogen and the aromatic ring current.
    

The Aromatic Region (


 7.2 – 7.8 ppm) 
The biphenyl system creates two distinct AA'BB' systems.
  • Ring A (Amine side): Two doublets (

    
    7.5 ppm and 
    
    
    
    7.7 ppm).[1][2]
  • Ring B (Fluoro side):

    • Protons ortho to Fluorine: Triplet-like multiplet (due to H-H and H-F coupling) at

      
      7.3 ppm.
      
    • Protons meta to Fluorine: Doublet of doublets (dd) at

      
      7.7–7.8 ppm.
      
F NMR Analysis (Fluorine)

This is the most robust method for purity assessment as it eliminates hydrocarbon impurities from the baseline.

  • Signal: Singlet (if proton decoupled) or Multiplet (tt, if coupled).

  • Shift:

    
     -115.0 to -116.0 ppm (referenced to 
    
    
    
    ).
  • Purity Check: Any secondary peaks in this region indicate regioisomers (e.g., 2-fluoro or 3-fluoro impurities) or defluorinated byproducts.

C NMR Analysis (Carbon)

The carbon spectrum is characterized by J-coupling splitting due to the fluorine atom. This is not an artifact; it is the structural fingerprint.

Carbon PositionSplitting PatternCoupling Constant (

)
Approx.[3] Shift (ppm)
C-4' (C-F) Doublet (

)

Hz
162.0
C-3'/5' (Ortho) Doublet (

)

Hz
115.8
C-2'/6' (Meta) Doublet (

)

Hz
128.5
C-1' (Ipso) Doublet (

)

Hz
136.0
Benzylic

Singlet (

)
-42.0

Logical Assignment Workflow

The following diagram illustrates the decision tree for validating the structure based on spectral data.

NMR_Workflow Start Start: Unknown White Solid Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR Acquire 1H NMR Solubility->H_NMR Check_NH3 Check 8.0-8.5 ppm (Broad 3H Singlet?) H_NMR->Check_NH3 Decision_Salt Confirm HCl Salt Check_NH3->Decision_Salt Yes Decision_Base Free Base or Impurity Check_NH3->Decision_Base No Check_F Acquire 19F NMR F_Signal Signal at -116 ppm? Check_F->F_Signal Decision_Salt->Check_F F_Signal->Decision_Base No (Wrong F pos) C_NMR Acquire 13C NMR F_Signal->C_NMR Yes Coupling_Check Observe Doublets at 162 ppm (J=245Hz)? C_NMR->Coupling_Check Coupling_Check->Decision_Base No Final VALIDATED STRUCTURE: [4-(4-Fluorophenyl)phenyl]methylamine HCl Coupling_Check->Final Yes

Figure 1: Step-by-step logic flow for structural validation using multi-nuclear NMR.

Summary of Spectral Data

NucleusChemical Shift (

)
MultiplicityIntegralAssignment

H
8.35br s3H

(Ammonium)

H
7.75dd (

)
2HAr-H (Fluoro ring, meta to F)

H
7.68d (

)
2HAr-H (Amine ring)

H
7.55d (

)
2HAr-H (Amine ring)

H
7.30t (

)
2HAr-H (Fluoro ring, ortho to F)

H
4.10s2HBenzylic


F
-115.8s1FAr-F

C
162.1d (

)
-C-4' (C-F)

C
42.1s-Benzylic C

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10609363. Retrieved October 26, 2023, from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry (2nd ed.). Thieme. (General reference for C-F coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application

Application Note: Mass Spectrometric Characterization of [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride

Introduction: Unveiling the Molecular Identity [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its unique diphenylmethane structure, featuring a fluorinated aromatic ring, makes it a valuable building block for synthesizing novel therapeutic agents, particularly in neuropharmacology and oncology.[1] Accurate and robust analytical methods are paramount for verifying its identity, purity, and stability throughout the drug development lifecycle.

This application note provides a comprehensive guide to the characterization of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride using mass spectrometry. We move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a scientifically rigorous and reproducible approach. The protocols detailed herein leverage soft ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—to generate intact molecular ions and diagnostic fragment ions for unambiguous structural confirmation.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

  • Compound Name: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

  • Synonyms: (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride

  • Molecular Formula: C₁₃H₁₂FN · HCl[2]

  • Molecular Weight (Hydrochloride Salt): 237.70 g/mol [2][3]

  • Molecular Weight (Free Base): 201.24 g/mol

  • Structure:

    • Key Features: The molecule possesses a primary amine group, which is basic and readily protonated, making it ideal for positive ion mode mass spectrometry. [4]The hydrochloride salt form enhances solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO). [3]

The "Why": Selecting the Right Ionization Technique

The choice of ionization technique is the most critical parameter in developing a mass spectrometry method. For a semi-polar, thermally sensitive molecule like this, "soft" ionization techniques are required to prevent premature fragmentation and preserve the molecular ion. [5][6]

Electrospray Ionization (ESI)

ESI is a soft ionization method that transfers ions from solution into the gas phase. [7]It is exceptionally well-suited for polar and ionizable compounds. The primary amine in our analyte is a strong proton acceptor. In the acidic, polar solvents used for ESI, the amine is readily protonated, facilitating its efficient ionization and transfer into the mass spectrometer. This process typically yields a strong signal for the protonated molecule, [M+H]⁺, providing clear molecular weight information. [8]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful technique, particularly for small, thermally stable molecules that are not efficiently ionized by ESI. [9]In APCI, the sample is first vaporized in a heated nebulizer before being ionized by a corona discharge. [10]This gas-phase ionization process also results in the formation of a protonated molecule, [M+H]⁺. [11]Analyzing the compound with both ESI and APCI provides an orthogonal confirmation of its molecular weight, significantly enhancing the trustworthiness of the identification.

Experimental Workflow and Protocols

This section details the step-by-step protocols for sample preparation and analysis. The logic behind each step is explained to ensure both clarity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis A 1. Weighing Accurately weigh ~1 mg of the hydrochloride salt. B 2. Dissolution Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock. A->B Solubilization C 3. Dilution Perform serial dilutions in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-5 µg/mL. B->C Optimize for MS response D 4. Direct Infusion / LC Inlet Introduce sample into the mass spectrometer. C->D Sample Introduction E 5. Ionization Apply ESI or APCI protocol. D->E Ion Formation F 6. Data Acquisition Acquire Full Scan MS and Tandem MS (MS/MS) data. E->F Mass Analysis

Caption: Experimental workflow from sample preparation to data acquisition.

Protocol 1: Sample Preparation

The goal of sample preparation is to create a clean, dilute solution that is compatible with the MS instrument, preventing source contamination and ion suppression. [12]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and dissolve it in 1.0 mL of HPLC-grade methanol. Vortex until fully dissolved.

  • Working Solution (1-5 µg/mL): Perform a serial dilution of the stock solution using a solvent mixture of 50:50 acetonitrile/deionized water containing 0.1% formic acid. The final concentration should be in the low µg/mL range.

    • Causality: The use of acetonitrile/water is a common mobile phase for reversed-phase chromatography and is an excellent solvent for ESI. [7]The addition of formic acid ensures an acidic environment (pH ~2.7), which promotes the protonation of the primary amine, thereby enhancing the ionization efficiency in positive ion mode.

Protocol 2: ESI-MS Instrument Parameters

The following parameters provide a robust starting point for analysis on most modern mass spectrometers.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe primary amine is basic and readily protonated.
Capillary Voltage 3.5 – 4.5 kVCreates the electrostatic field necessary to form the Taylor cone and charged droplets.
Nebulizer Gas (N₂) Pressure 30 – 40 psiAids in the formation of a fine spray for efficient desolvation.
Drying Gas (N₂) Flow 8 – 12 L/minFacilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 300 – 350 °CProvides thermal energy to assist in desolvation without degrading the analyte.
Mass Range m/z 50 – 400Covers the expected molecular ion and its primary fragments.
Data Acquisition Full Scan & Product Ion ScanFull scan for molecular weight; product ion scan for structural fragments.
Protocol 3: APCI-MS Instrument Parameters

APCI offers a complementary ionization mechanism for robust compound verification.

ParameterRecommended SettingRationale
Ionization Mode APCI, PositiveGenerates protonated molecules via gas-phase chemical ionization. [11]
Corona Discharge Current 3 – 5 µACreates the reactant ions (e.g., H₃O⁺) that will ionize the analyte.
Vaporizer Temperature 350 – 450 °CEnsures complete vaporization of the analyte as it enters the source. [10]
Nebulizer & Drying Gas (Instrument Dependent)Optimized to transport the vaporized sample past the corona needle.
Sheath Gas Temperature 300 – 350 °CHelps to focus the spray and aids in desolvation.
Mass Range m/z 50 – 400Covers the expected molecular ion and its primary fragments.
Data Acquisition Full ScanPrimarily used to confirm the molecular weight.

Data Interpretation: From Spectrum to Structure

Expected Full Scan Mass Spectrum

In both ESI and APCI positive ion modes, the analysis will be of the free base form of the molecule. The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Free Base Formula: C₁₃H₁₂FN

  • Monoisotopic Mass of Free Base: 201.0954 u

  • Expected [M+H]⁺ Ion: C₁₃H₁₃FN⁺

  • Expected Accurate Mass (m/z): 202.1032 u

The presence of a high-intensity signal at m/z 202.1 confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF), the measured mass should be within 5 ppm of the theoretical mass, which validates the elemental composition.

Tandem MS (MS/MS) and Fragmentation Pathway

To confirm the compound's structure, the [M+H]⁺ precursor ion (m/z 202.1) is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of protonated primary amines and biphenyl systems follows predictable chemical logic. [13][14]The most probable fragmentation pathway involves the neutral loss of ammonia (NH₃), a characteristic fragmentation for primary amines.

Sources

Method

Application Notes and Protocols for the Development of Serotonin Receptor Ligands from [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological evaluation of novel serotonin (5-HT) receptor ligands d...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological evaluation of novel serotonin (5-HT) receptor ligands derived from the commercially available starting material, [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. This guide is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the discovery of new chemical entities with potential therapeutic applications in neuropsychiatric and other disorders.

Introduction: The Serotonergic System and the Quest for Selective Ligands

The serotonergic system, with its fourteen distinct receptor subtypes, is a pivotal modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Consequently, these receptors are prominent targets for therapeutic intervention in conditions such as depression, anxiety, schizophrenia, and migraine.[2][3] The development of ligands with high affinity and selectivity for specific 5-HT receptor subtypes is a cornerstone of modern medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target side effects.[4]

The [4-(4-Fluorophenyl)phenyl]methylamine scaffold presents a promising starting point for the synthesis of novel 5-HT receptor ligands. The biphenyl core offers a rigid backbone that can be strategically functionalized to explore the chemical space around the receptor's binding pocket. The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the receptor. This guide will delineate a rational drug design and development workflow, starting from this readily available precursor.

Section 1: Design and Synthesis of a Target Ligand

Based on established structure-activity relationships (SAR) for 5-HT1A receptor ligands, which often feature a basic nitrogen atom, a flexible linker, and an aromatic moiety, we have designed a target molecule: N-([1,1'-biphenyl]-4-ylmethyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)butanamide .[2][5] This molecule incorporates the biphenylmethylamine core of our starting material, a four-carbon linker, and the well-known 4-(2-methoxyphenyl)piperazine (MPP) pharmacophore, a common feature in high-affinity 5-HT1A ligands.

G cluster_0 Synthetic Pathway Starting Material [4-(4-Fluorophenyl)phenyl]methylamine HCl Free Base [4-(4-Fluorophenyl)phenyl]methylamine Intermediate 1 tert-butyl ([1,1'-biphenyl]-4-ylmethyl)carbamate Intermediate 2 tert-butyl ([1,1'-biphenyl]-4-ylmethyl)(4-bromobutyl)carbamate Intermediate 3 N-([1,1'-biphenyl]-4-ylmethyl)butan-4-amine Target Molecule N-([1,1'-biphenyl]-4-ylmethyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)butanamide

Caption: Proposed synthetic pathway to the target serotonin receptor ligand.

Synthesis Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the target molecule.

Protocol 1.1.1: Free Base Generation from Hydrochloride Salt

  • Rationale: The initial step involves the liberation of the free amine from its hydrochloride salt to enable subsequent reactions. A mild inorganic base is used to neutralize the HCl.

  • Procedure:

    • Dissolve [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1, v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH ~8-9).

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil or a low-melting solid.

Protocol 1.1.2: Boc Protection of the Primary Amine

  • Rationale: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent N-alkylation step.

  • Procedure:

    • Dissolve the free amine (1.0 eq) in DCM.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl ([1,1'-biphenyl]-4-ylmethyl)carbamate.

Protocol 1.1.3: N-Alkylation with 1,4-Dibromobutane

  • Rationale: A four-carbon linker is introduced by N-alkylation of the Boc-protected amine with 1,4-dibromobutane. A strong base is required to deprotonate the carbamate nitrogen.

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1,4-dibromobutane (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography (hexanes/ethyl acetate gradient) to yield tert-butyl ([1,1'-biphenyl]-4-ylmethyl)(4-bromobutyl)carbamate.

Protocol 1.1.4: Boc Deprotection

  • Rationale: The Boc protecting group is removed under acidic conditions to liberate the secondary amine, which is then neutralized.

  • Procedure:

    • Dissolve the N-alkylated intermediate in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate to give N-([1,1'-biphenyl]-4-ylmethyl)butan-4-amine.

Protocol 1.1.5: Amide Coupling with 4-(4-(2-methoxyphenyl)piperazin-1-yl)butanoic acid

  • Rationale: The final step involves the formation of an amide bond between the secondary amine and a pre-synthesized carboxylic acid derivative of the MPP pharmacophore. A standard peptide coupling reagent is employed.[6]

  • Procedure:

    • Dissolve 4-(4-(2-methoxyphenyl)piperazin-1-yl)butanoic acid (1.0 eq), the secondary amine (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C.

    • Stir the reaction at room temperature for 12-18 hours.

    • Filter off the dicyclohexylurea (DCU) precipitate and wash with a small amount of cold DMF.

    • Pour the filtrate into water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography (DCM/methanol gradient) to yield the target molecule.

Characterization of the Synthesized Ligand

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Table 1: Analytical Techniques for Ligand Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the biphenyl protons, the benzylic methylene group, the aliphatic linker, and the arylpiperazine moiety. Integration should match the expected number of protons.[7][8]
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating high purity (>95%).

Section 2: In Vitro Pharmacological Evaluation

The next phase involves characterizing the interaction of the synthesized ligand with the target serotonin receptors. The primary objectives are to determine its binding affinity (Kᵢ) and functional activity (agonist, antagonist, or inverse agonist).

G cluster_1 In Vitro Evaluation Workflow Synthesized Ligand Synthesized Ligand Radioligand Binding Assay Radioligand Binding Assay Synthesized Ligand->Radioligand Binding Assay Determine Affinity (Ki) Functional Assay Functional Assay Synthesized Ligand->Functional Assay Determine Efficacy (EC50/IC50) Data Analysis 1 Data Analysis 1 Radioligand Binding Assay->Data Analysis 1 IC50 -> Ki Pharmacological Profile Pharmacological Profile Data Analysis 1->Pharmacological Profile Data Analysis 2 Data Analysis 2 Functional Assay->Data Analysis 2 Concentration-Response Curve Data Analysis 2->Pharmacological Profile

Caption: Workflow for the in vitro pharmacological characterization of the synthesized ligand.

Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
  • Rationale: This assay measures the ability of the synthesized compound to displace a known high-affinity radioligand from the 5-HT1A receptor, thereby determining its binding affinity.[9][10][11]

  • Protocol 2.1.1: Membrane Preparation

    • Homogenize rat hippocampal tissue or cells expressing the human 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparations at -80°C until use.

  • Protocol 2.1.2: Competition Binding Assay

    • In a 96-well plate, add in triplicate:

      • Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

      • A fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT, typically at a concentration close to its Kd).

      • Increasing concentrations of the synthesized test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • Membrane preparation (50-100 µg of protein).

    • For non-specific binding (NSB) wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

    • For total binding wells, add assay buffer instead of the test compound.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity
  • Rationale: This functional assay determines whether the synthesized ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαᵢ proteins coupled to the 5-HT1A receptor.[12][13][14][15][16]

  • Protocol 2.2.1: [³⁵S]GTPγS Binding

    • In a 96-well plate, add in triplicate:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (typically 10 µM) to ensure that G-proteins are in their inactive state.

      • [³⁵S]GTPγS (typically 0.1 nM).

      • Increasing concentrations of the synthesized test compound.

      • Membrane preparation (20-50 µg of protein).

    • For basal binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the percentage of stimulation over basal against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the concentration-response curve.

    • To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and increasing concentrations of the test compound.

Section 3: In Vivo Behavioral Evaluation

To assess the potential therapeutic utility of the synthesized ligand, in vivo behavioral models are employed. For a compound targeting the 5-HT1A receptor, models of depression and anxiety are particularly relevant.

Forced Swim Test (FST) in Mice
  • Rationale: The FST is a widely used model to screen for antidepressant activity. Antidepressant compounds typically reduce the duration of immobility in this test.[17][18][19][20][21]

  • Protocol 3.1.1:

    • Administer the test compound or vehicle to mice (e.g., intraperitoneally, 30 minutes before the test).

    • Place each mouse individually in a cylinder of water (25°C) from which it cannot escape.

    • Record the behavior of the mice for a 6-minute period.

    • Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

Elevated Plus Maze (EPM) Test in Mice
  • Rationale: The EPM is a standard model for assessing anxiolytic or anxiogenic effects of drugs. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

  • Protocol 3.2.1:

    • Administer the test compound or vehicle to mice.

    • Place each mouse in the center of an elevated plus-shaped maze, which has two open arms and two enclosed arms.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

Conclusion

This guide provides a comprehensive framework for the rational design, synthesis, and pharmacological evaluation of novel serotonin receptor ligands derived from [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. By following these detailed protocols, researchers can systematically explore the chemical space around this promising scaffold and identify new chemical entities with the potential to become next-generation therapeutics for a range of CNS disorders. The integration of chemical synthesis, in vitro pharmacology, and in vivo behavioral testing is crucial for the successful progression of drug discovery programs in this field.

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Sources

Technical Notes & Optimization

Troubleshooting

Purification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride from crude reaction mixture

Executive Summary & Compound Profile This guide details the purification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (also known as 4-(4-fluorophenyl)benzylamine HCl) from a crude reaction mixture. This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the purification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (also known as 4-(4-fluorophenyl)benzylamine HCl) from a crude reaction mixture. This compound is a critical biaryl building block often synthesized via Palladium-catalyzed Suzuki coupling followed by nitrile reduction or reductive amination.

The crude mixture typically presents three primary contamination vectors:

  • Inorganic Salts: Borates and halides generated during cross-coupling.

  • Transition Metals: Residual Palladium (Pd) from the catalytic cycle (critical to remove for biological assays).

  • Organic Impurities: Des-fluoro analogs, dimers, and unreacted starting materials.

Compound Properties
PropertyDataNote
CAS (HCl Salt) 321309-25-5
Molecular Weight 237.70 g/mol (Free base: ~201.24 g/mol )
Solubility (HCl) High: Water, Methanol, DMSOLow: Et₂O, Hexanes, DCMSalt is polar/ionic.
Solubility (Free Base) High: DCM, EtOAc, Et₂OLow: Water (Basic pH)Lipophilic biaryl character dominates.
pKa (Conjugate Acid) ~9.3 - 9.5Typical for benzylamines.

Purification Workflow Visualization

The following diagram outlines the logical flow of the purification process, prioritizing the "Salt Break" technique to isolate the amine from non-basic impurities before final crystallization.

PurificationWorkflow cluster_waste Waste Streams Crude Crude Reaction Mixture (Contains Pd, Salts, Organics) AcidBase Module 1: The 'Salt Break' (Partitioning) Crude->AcidBase Dissolve in Organic/Wash w/ Base PdRemoval Module 2: Pd Scavenging (Chelation/Adsorption) AcidBase->PdRemoval Organic Phase (Free Base) AqueousWaste Aqueous Waste (Inorganic Salts, Boronic Acids) AcidBase->AqueousWaste SaltFormation Module 3: HCl Salt Formation (Precipitation) PdRemoval->SaltFormation Filtered Organic Phase SolidWaste Solid Waste (Pd-Carbon, Scavengers) PdRemoval->SolidWaste Recryst Final Polish: Recrystallization (EtOH/Et2O) SaltFormation->Recryst Crude Solid Salt Pure Pure [4-(4-Fluorophenyl)phenyl] methylamine HCl Recryst->Pure Drying

Figure 1: Strategic workflow for isolating high-purity biaryl amine salts. The process relies on switching between the lipophilic free base and the polar hydrochloride salt.

Detailed Protocols

Module 1: The "Salt Break" (Acid-Base Extraction)

Objective: Remove neutral organic impurities and inorganic salts by leveraging the pH-dependent solubility of the amine. Why this works: The biaryl backbone is highly lipophilic. At high pH, the amine is neutral and migrates to the organic phase, leaving inorganic salts (borates, halides) in the water.

  • Dissolution: Suspend the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL solvent per 1 g crude.

  • Basification: Add 1M NaOH slowly with vigorous stirring until the aqueous layer pH > 12.

    • Observation: The solid should dissolve as the amine converts to its free base oil/solution.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing: Wash combined organics with Brine (sat. NaCl) to remove trapped water and residual borates.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Filter.

Module 2: Palladium Scavenging (Critical Step)

Objective: Reduce Pd content to <10 ppm. Why this works: Biaryl amines synthesized via Suzuki coupling often retain Pd coordinated to the nitrogen. Simple filtration or crystallization rarely removes it efficiently.

Option A: Solid Phase Scavengers (Recommended)

  • To the dried organic solution from Module 1 (before evaporation), add SiliaMetS® Thiol or Activated Carbon (10 wt% relative to mass of amine).

  • Stir at room temperature for 4–12 hours.

  • Filter through a pad of Celite® to remove the scavenger. Rinse the pad with DCM.

Option B: Chelation Wash

  • Wash the organic phase with a 5% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .

  • The Pd-chelate complex will migrate to the aqueous phase (often turning it yellow/brown).

Module 3: Salt Formation & Crystallization

Objective: Convert the purified free base into a stable, crystalline hydrochloride salt.

  • Concentration: Evaporate the scavenged organic solvent (DCM/EtOAc) under reduced pressure to obtain the amine as a pale yellow oil or semi-solid.

  • Solvent Swap: Dissolve the residue in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) .

    • Target: ~3-5 mL per gram of free base.

  • Acidification: Cool to 0°C. Add HCl (4M in Dioxane) or HCl (2M in Diethyl Ether) dropwise.

    • Stoichiometry: Add 1.1 equivalents of HCl.

    • Check: Verify pH is acidic (pH < 2) using wet pH paper.

  • Precipitation:

    • Scenario A (Immediate Solid): If white solid forms, stir at 0°C for 30 mins.

    • Scenario B (No Solid): Slowly add Diethyl Ether (Et₂O) or MTBE as an anti-solvent until turbidity persists.

  • Collection: Filter the white precipitate.[1] Wash the cake with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Troubleshooting & FAQs

Issue: "Oiling Out" (Sticky Gum instead of Crystals)

Cause: The crystallization happened too fast, or the solvent polarity is too high, trapping impurities. Solution:

  • Re-dissolve the gum in the minimum amount of hot Ethanol.

  • Let it cool slowly to room temperature (turn off the stirrer).

  • Add a seed crystal if available.[2]

  • Add the anti-solvent (Ether) dropwise down the side of the flask to create a layer. Let it diffuse overnight.

Issue: Product is Colored (Yellow/Brown)

Cause: Oxidation products (imines) or residual Palladium. Solution:

  • Perform a recrystallization using Ethanol/Activated Carbon .

  • Dissolve salt in hot EtOH, add activated carbon, stir for 15 mins, hot filter, then cool to crystallize.

Issue: Low Yield after Salt Formation

Cause: The salt is too soluble in the alcohol used. Solution:

  • Concentrate the mother liquor (filtrate) to half volume.

  • Add more anti-solvent (Et₂O or Hexanes) and cool to -20°C.

  • Alternatively, switch to Isopropanol (IPA) as the primary solvent, as HCl salts are generally less soluble in IPA than EtOH.

Troubleshooting Logic Tree

Use the following decision tree to diagnose crystallization failures.

Troubleshooting Start Problem: Solid won't form or forms oil CheckSolvent Is the solvent system Alcohol/Ether? Start->CheckSolvent CheckPurity Was Module 1 (Extraction) performed? CheckSolvent->CheckPurity Yes Action_Triturate Triturate oil with Pentane/Ether CheckSolvent->Action_Triturate No (DCM/CHCl3 used) Action_Resalt Perform 'Salt Break' (Go to Module 1) CheckPurity->Action_Resalt No (Direct Acidification) Action_Seed Add Seed Crystal & Slow Cool CheckPurity->Action_Seed Yes Action_Triturate->Action_Seed If solidifies

Figure 2: Decision matrix for handling crystallization failures (oiling out).

References

  • ChemicalBook. (2024).[3] [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride Properties and Safety. Retrieved from

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Org. Process Res. Dev. Retrieved from

  • National Institutes of Health (NIH). (2024). 4-Fluorobenzylamine Compound Summary. PubChem.[4] Retrieved from

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from

  • Organic Syntheses. (1941). Purification of Methylamine Hydrochloride (General Amine Salt Principles). Org. Synth. Coll. Vol. 1, p.347. Retrieved from

Sources

Optimization

Preventing dehalogenation in reactions with [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

Topic: Preventing Dehalogenation & Side Reactions Executive Summary & Compound Profile Compound: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride CAS: (Specific CAS not universally assigned; treated as custom scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation & Side Reactions

Executive Summary & Compound Profile

Compound: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride CAS: (Specific CAS not universally assigned; treated as custom scaffold) Core Structure: Fluorinated Biphenyl with a Benzylic Amine.

The Technical Challenge: This scaffold presents a "Dual-Risk" profile during functionalization:

  • Dehalogenation (Defluorination): While Aryl-F bonds are strong (

    
    ), they are susceptible to oxidative addition by transition metals (Pd, Ni) under forcing conditions or specific ligand environments.
    
  • Benzylic Hydrogenolysis: The amine is benzylic. Under standard hydrogenation conditions (Pd/C,

    
    ), you risk cleaving the C-N bond entirely, destroying the molecule.
    

This guide provides self-validating protocols to functionalize the amine while leaving the fluorinated biphenyl core intact.

Decision Matrix: Selecting the Right Pathway

Before starting, determine your reaction class. The risk of dehalogenation varies significantly by method.

ReactionMatrix Start Target Reaction RedAmp Reductive Amination Start->RedAmp Aldehyde/Ketone Partner CrossCoup Pd-Catalyzed Coupling Start->CrossCoup Aryl Halide Partner Hydro Deprotection/Reduction Start->Hydro Removing Groups (Cbz, Bn, NO2) Safe LOW RISK: Use STAB/NaBH(OAc)3 RedAmp->Safe Risk1 MED RISK: Requires Bulky Ligands (BrettPhos) CrossCoup->Risk1 Risk2 HIGH RISK: Avoid Pd/C. Use Pt/C (sulfided) Hydro->Risk2

Figure 1: Reaction selection guide to minimize dehalogenation risks.

Troubleshooting Guide: Reductive Amination

Context: You are reacting the amine with an aldehyde/ketone. Common Error: Using Catalytic Hydrogenation (


 + Pd/C) to reduce the imine.
Consequence:  High risk of hydrodefluorination and benzylic C-N cleavage.
Protocol: The Borohydride Method (Safe)

Instead of hydrogenation, use Sodium Triacetoxyborohydride (STAB) . It is mild, does not require metal catalysts, and is chemoselective for imines over ketones/aldehydes.

Step-by-Step:

  • Free-Basing: Dissolve the HCl salt in DCM/MeOH (9:1) and treat with 1.1 eq. Triethylamine (TEA) for 10 min.

  • Imine Formation: Add the aldehyde (1.0 eq). Stir for 30–60 min. Note: Adding molecular sieves (4Å) helps drive equilibrium.

  • Reduction: Add STAB (1.5 eq) and Acetic Acid (1.0 eq). Stir at Room Temp for 2–4 hours.

  • Validation: Check LCMS. The Fluorine pattern in

    
     NMR should remain a singlet (or multiplet depending on coupling) at approx -110 to -120 ppm.
    

Why this works: Hydride reagents like STAB attack the electrophilic imine carbon directly. They lack the mechanism to perform oxidative addition into the Ar-F bond.

Troubleshooting Guide: Pd-Catalyzed Cross-Coupling

Context: Buchwald-Hartwig amination (reacting the amine with an aryl bromide/chloride). The Issue: Some Pd catalysts can insert into the C-F bond of the biphenyl ring, leading to defluorination or polymerization.

Critical Parameter: Ligand Selection

You must use Bulky, Electron-Rich Phosphines .

  • Recommended: BrettPhos , RuPhos , or tBuXPhos .

  • Avoid:

    
    , dppf, or simple tricyclohexylphosphine (
    
    
    
    ).

Mechanism of Protection: Bulky ligands facilitate the reductive elimination step (forming the C-N bond) much faster than the difficult oxidative addition into the C-F bond. They create a "steric wall" that prevents the Pd center from approaching the C-F bond close enough to activate it.

Optimized Protocol:

Component Recommendation Reason
Catalyst Source Pd(OAc)2 or Pd2(dba)3 Stable Pd(0/II) sources.
Ligand BrettPhos (1:1 to 1:2 Pd:L ratio) Prevents C-F activation; promotes amination.
Base NaOtBu or K3PO4 Strong enough for amine deprotonation; mild enough to avoid benzyne formation.
Solvent Toluene or Dioxane (anhydrous) Non-polar solvents reduce ionic side-reactions.

| Temp | 80°C - 100°C | Do not exceed 110°C to maintain selectivity. |

Troubleshooting Guide: Hydrogenation (The Danger Zone)

Context: You must remove a protecting group (like Cbz) or reduce a nitro group elsewhere on the molecule. The Issue: Pd/C is a "scrambler." It will readily perform hydrodefluorination (Ar-F


 Ar-H) and benzylic hydrogenolysis (Ar-CH2-NH2 

Ar-CH3 + NH3).
Solution: Catalyst Poisoning & Selection

Option A: Sulfided Platinum (Pt/C-S) Switch from Pd/C to 5% Pt/C (sulfided) .

  • Why: Sulfur poisons the highly active sites responsible for hydrogenolysis of C-X bonds but leaves the sites active for Nitro/Alkene reduction.

  • Reference: See Sajiki et al.[1] on selective hydrogenation.[2][3][4]

Option B: The "V-Type" Modifier If you must use Pd/C, add Diphenylsulfide (0.5 eq relative to Pd) or use commercially available "poisoned" catalysts (e.g., Lindlar-type, though less effective for deprotection).

Comparative Data: Catalyst Activity on Fluoro-Benzylamines

Catalyst SystemAr-F StabilityBenzylic C-N StabilityRecommendation
10% Pd/C, H2 (1 atm) Poor (<50% recovery)Poor (High cleavage)DO NOT USE
Pd(OH)2 (Pearlman's) Very Poor Very Poor DO NOT USE
5% Pt/C (sulfided) Excellent (>98%)Good (>90%)PREFERRED
Fe / NH4Cl Perfect (100%)Perfect (100%)Use for Nitro reduction
FAQ & Handling

Q1: The starting material is not dissolving in Toluene for the Buchwald reaction.

  • A: It is an HCl salt. You must "Free-Base" it first.

    • Protocol: Partition the salt between Ethyl Acetate and Saturated

      
      . Shake vigorously. Separate the organic layer, dry over 
      
      
      
      , and concentrate.[5] The resulting oil/solid is the free amine, which is soluble in Toluene.

Q2: I see a small impurity (M-18) in LCMS after reaction.

  • A: This is likely defluorination (M-19+1 = M-18). If this exceeds 5%, lower your reaction temperature and switch to a bulkier ligand (e.g., from XPhos to BrettPhos).

Q3: Can I use microwave irradiation?

  • A: Caution advised. Microwave heating can create "hot spots" that exceed the activation energy for C-F insertion. Conventional heating (oil bath) is recommended for fluorinated substrates to ensure uniform temperature control.

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Preventing Dehalogenation (Pt/C): Sajiki, H., et al. "Chemoselective Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry, 2011, 76(23), 9841–9844.[2] Link

  • Ligand Effects on C-F Activation: Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 2010, 43(1), 160–171. Link

  • Buchwald Ligand Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Troubleshooting

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride stability and degradation pathways

Welcome to the technical support center for [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. As a key intermediate in pharmaceutical research, particularly in neuropharmacology and oncology, understanding its stability is paramount for reliable experimental outcomes and robust formulation development.[1]

This resource is structured to anticipate and address common challenges encountered during the handling, storage, and analysis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. We will delve into the chemical principles governing its stability and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride?

A1: The stability of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is primarily influenced by its molecular structure, which includes a primary amine, a biphenyl core, and a carbon-fluorine bond. Key environmental factors to consider are:

  • pH: The amine group is basic and will exist in its protonated (hydrochloride salt) form at acidic pH, which is generally more stable. In neutral to alkaline conditions, the free base is more susceptible to oxidation.

  • Oxidizing Agents: The primary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Light (Photostability): Aromatic systems, like the biphenyl core, can absorb UV light, potentially leading to photodegradation.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including oxidation and potential fragmentation of the molecule.

Q2: How should I properly store [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride to ensure its long-term stability?

A2: For optimal stability, the compound should be stored under controlled conditions. Based on supplier recommendations for similar compounds, storage at 0-8°C is advised.[1] To further minimize degradation, we recommend the following:

  • Container: Store in a well-sealed, airtight container to minimize exposure to air and moisture. Amber glass vials are recommended to protect from light.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.

  • Low Temperature: Refrigeration (2-8°C) is crucial. For very long-term storage, consider storage at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation studies on this exact molecule are not widely published, we can predict the most probable degradation pathways based on its functional groups. These predictions are foundational for designing stability-indicating methods.[2]

  • Oxidation: The primary amine can be oxidized to the corresponding imine, which could be followed by hydrolysis to form an aldehyde. Further oxidation could lead to the carboxylic acid.

  • Photodegradation: The biphenyl system can undergo photochemical reactions, potentially leading to the formation of colored degradants. The C-F bond is generally stable, but extreme UV exposure could potentially lead to defluorination.

  • Thermal Degradation: At high temperatures, cleavage of the benzylic C-N bond is a possibility, leading to the formation of 4-(4-fluorophenyl)toluene and ammonia.

Q4: What analytical techniques are suitable for assessing the stability of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[3]

  • Methodology: A reversed-phase HPLC method (e.g., using a C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point.

  • Detection: The biphenyl chromophore should provide strong UV absorbance, making detection straightforward. A photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of degradation products by observing changes in the UV-Vis spectra.

  • Peak Purity: The use of a PDA detector also allows for peak purity analysis, ensuring that the main compound peak is not co-eluting with any degradants.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram over time. Degradation of the compound.1. Identify the stress condition: Correlate the appearance of new peaks with storage conditions (e.g., exposure to light, elevated temperature, or inappropriate solvent pH). 2. Characterize the degradants: If possible, use LC-MS to obtain the mass of the new peaks to help in their identification.[4] 3. Optimize storage: Re-evaluate your storage conditions based on the FAQs above.
Discoloration of the solid compound or solution. Likely due to oxidation or photodegradation.1. Protect from light: Store the compound in an amber vial and minimize exposure to ambient light during handling.[5] 2. Inert atmosphere: Prepare solutions in degassed solvents and consider working under an inert atmosphere.
Inconsistent results in biological assays. Loss of potency due to degradation.1. Perform a purity check: Before each experiment, verify the purity of your stock solution using your stability-indicating HPLC method. 2. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for critical experiments.
Poor peak shape or shifting retention times in HPLC. Interaction of the amine with the column or inappropriate mobile phase pH.1. Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine to ensure it is fully protonated. This will improve peak shape. 2. Use a suitable column: Consider using a column with end-capping or a "base-deactivated" column to minimize secondary interactions with the silica support.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[2][6]

Objective: To intentionally degrade [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride under various stress conditions to identify potential degradation products.

Materials:

  • [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions: [7]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve a portion in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze by a developed HPLC-PDA method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

    • Assess the mass balance.

Diagrams

Degradation_Pathways cluster_main [4-(4-Fluorophenyl)phenyl]methylamine cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation A [4-(4-Fluorophenyl)phenyl]methylamine (Parent Compound) B Imine Intermediate A->B Oxidation (e.g., H₂O₂) E 4-(4-Fluorophenyl)toluene A->E Thermal Stress (C-N Cleavage) F Ammonia A->F Thermal Stress (C-N Cleavage) C Aldehyde Degradant B->C Hydrolysis D Carboxylic Acid Degradant C->D Further Oxidation Experimental_Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E HPLC-PDA Analysis D->E F Data Evaluation (Identify Degradants, % Degradation) E->F

Caption: Workflow for a forced degradation study.

References

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction | Request PDF. [Link]

  • Styx Sports. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. [Link]

  • ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • ResearchGate. (PDF) Thermal stability and degradation of poly N-(4-chlorophenyl) acrylamide homopolymer and copolymer of N-(4-chlorophenyl) acrylamide with methyl methacrylate. [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

Sources

Optimization

Common impurities in commercial [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

Welcome to the technical support center for [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling and use of this compound in experimental settings. Our goal is to ensure the integrity and success of your research by providing scientifically sound information and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a commercial batch of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride?

A1: Impurities in commercial batches of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride typically originate from the synthetic route used in its manufacture. The most common synthesis involves a two-step process: a Suzuki-Miyaura coupling to create the biphenyl core, followed by a reductive amination to introduce the methylamine group. Therefore, impurities can be broadly categorized as process-related or degradation-related.

Process-Related Impurities:

  • From Suzuki-Miyaura Coupling:

    • Unreacted Starting Materials: Residual amounts of 4-bromobiphenyl or 4-fluorophenylboronic acid.

    • Homocoupling By-products: Formation of biphenyl or 4,4'-difluorobiphenyl.

    • Catalyst Residues: Trace amounts of palladium and phosphorus-based ligands from the catalyst.

  • From Reductive Amination:

    • Unreacted Starting Material: Residual 4-(4-fluorophenyl)benzaldehyde.

    • Intermediate Imine: The imine formed between 4-(4-fluorophenyl)benzaldehyde and methylamine may not be fully reduced.

    • Over-alkylation Products: Small quantities of the corresponding dimethylated or trimethylated amine.

    • Reducing Agent By-products: Depending on the reducing agent used, by-products may be present. For instance, the use of sodium cyanoborohydride can lead to trace cyanide impurities.

Degradation-Related Impurities:

  • The amine hydrochloride salt is generally stable, but degradation can be induced under harsh conditions. Forced degradation studies on similar compounds have shown susceptibility to:

    • Oxidation: The amine group can be susceptible to oxidation.

    • Photodegradation: Exposure to UV light may cause degradation.

    • Hydrolysis: Although the hydrochloride salt is stable in aqueous solutions, prolonged exposure to highly acidic or basic conditions could lead to hydrolysis.[1][2][3]

Q2: How can these impurities affect my experiments?

A2: The presence of impurities, even in small amounts, can have significant consequences for your research:

  • Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact concentration of the active compound, affecting dose-response curves and other quantitative assays.

  • Altered Biological Activity: Impurities may have their own biological activity, leading to off-target effects or modulation of the intended biological response. This can result in misleading structure-activity relationship (SAR) data.[4]

  • Toxicity: Some impurities may be toxic, leading to unexpected cytotoxicity or other adverse effects in cellular or animal models.

  • Interference with Analytical Methods: Impurities can co-elute with the main compound in chromatographic methods or have overlapping signals in spectroscopic analyses, complicating data interpretation.

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental results, affecting the reproducibility of your findings.

Q3: What analytical techniques are recommended for assessing the purity of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride?

A3: A multi-technique approach is often best for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity determination. A reversed-phase HPLC method with UV detection is typically used to separate the main compound from its organic impurities. A well-developed stability-indicating HPLC method can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main compound and for identifying and quantifying impurities, especially if they have distinct signals from the API.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and can be used to identify unknown impurities by providing molecular weight information.

Troubleshooting Guide

Issue 1: My NMR spectrum shows unexpected peaks.

Q: I've run a ¹H NMR of my [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride sample, and besides the expected signals, I see some minor peaks. What could they be?

A: Unexpected peaks in the NMR spectrum are a common indication of impurities. Here’s a systematic way to approach this:

  • Check for Common Solvents: First, ensure the peaks do not correspond to residual solvents from the synthesis or the NMR solvent itself (e.g., residual non-deuterated solvent).

  • Analyze Aromatic Region:

    • Unreacted Starting Materials: Look for signals corresponding to 4-bromobiphenyl or 4-fluorophenylboronic acid.

    • Homocoupling Products: Signals from biphenyl or 4,4'-difluorobiphenyl might be present.

    • Aldehyde Impurity: A peak around 9-10 ppm could indicate the presence of the unreacted starting aldehyde, 4-(4-fluorophenyl)benzaldehyde.

  • Analyze Aliphatic Region:

    • Over-alkylation: Look for N-methyl signals that are different from the main product's N-methyl group, which could indicate the presence of dimethylated or trimethylated amine impurities.

  • Compare with a Reference Standard: If available, compare the spectrum of your sample with that of a certified reference standard to confirm which peaks are from impurities.

Issue 2: I'm observing inconsistent results in my biological assays.

Q: I am using different batches of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and getting variable results in my cell-based assays. Could impurities be the cause?

A: Yes, batch-to-batch variation in impurity profiles is a likely cause for inconsistent biological data.

  • Probable Cause: Different batches may have varying levels of different impurities. Some of these impurities might be biologically active or toxic, leading to the observed variability. For example, an impurity might be an agonist or antagonist for a different receptor, or it could be cytotoxic at certain concentrations.

  • Recommended Action:

    • Request Certificate of Analysis (CoA): Obtain the CoA for each batch from the supplier. This document should provide the purity and may list some of the identified impurities and their levels.

    • Perform Purity Analysis: If possible, perform your own purity analysis on each batch using a validated HPLC method. This will allow you to compare the impurity profiles of the different batches.

    • Purify the Compound: If you suspect that an impurity is causing the issue, you can purify a small amount of the compound using techniques like recrystallization or preparative HPLC to see if the issue is resolved with the purer material.

    • Qualify New Batches: Before using a new batch in critical experiments, it is good practice to qualify it by running a simple, rapid bioassay to ensure it behaves similarly to previous batches.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common process-related impurities during the synthesis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_suzuki_impurities Potential Impurities cluster_amination Reductive Amination cluster_amination_impurities Potential Impurities SM1 4-Bromobiphenyl Intermediate 4-(4-Fluorophenyl)biphenyl SM1->Intermediate Coupling Imp1 Unreacted 4-Bromobiphenyl SM1->Imp1 SM2 4-Fluorophenylboronic acid SM2->Intermediate Imp2 Biphenyl (Homocoupling) SM2->Imp2 Imp3 4,4'-Difluorobiphenyl (Homocoupling) SM2->Imp3 Cat Pd Catalyst + Ligand Cat->Intermediate Imp4 Catalyst Residues Cat->Imp4 Aldehyde 4-(4-Fluorophenyl)benzaldehyde Intermediate->Aldehyde Oxidation Product [4-(4-Fluorophenyl)phenyl]methylamine HCl Aldehyde->Product Reduction Imp5 Unreacted Aldehyde Aldehyde->Imp5 Imp6 Intermediate Imine Aldehyde->Imp6 Amine Methylamine Amine->Product ReducingAgent Reducing Agent ReducingAgent->Product Imp8 Reducing Agent By-products ReducingAgent->Imp8 Imp7 Over-alkylation Products Product->Imp7

Caption: Potential impurity formation pathways.

Summary of Potential Impurities

Impurity TypePotential ImpuritySourceRecommended Analytical Method
Process-Related 4-BromobiphenylUnreacted starting materialHPLC, GC-MS
4-Fluorophenylboronic acidUnreacted starting materialHPLC
BiphenylHomocoupling by-productHPLC, GC-MS
4,4'-DifluorobiphenylHomocoupling by-productHPLC, GC-MS
Palladium/Phosphorus residuesCatalystICP-MS
4-(4-Fluorophenyl)benzaldehydeUnreacted starting materialHPLC, NMR
Intermediate ImineIncomplete reactionHPLC, LC-MS
N,N-Dimethyl-[4-(4-fluorophenyl)phenyl]methanamineOver-alkylationHPLC, LC-MS, NMR
Degradation-Related Oxidized speciesOxidation of the amineHPLC, LC-MS
Photodegradation productsExposure to lightHPLC, LC-MS

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for the analysis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride purity. Method optimization may be required for specific instrumentation and impurity profiles.

1. Materials and Reagents:

  • [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

  • Reference standard of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water

  • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the sample and record the chromatogram.

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components (area percent method).

  • If a reference standard is available, a more accurate quantification can be performed using a calibration curve.

References

  • Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC. Available at: [Link]

  • Anonymous. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Organic Syntheses Procedure. Methylamine Hydrochloride. Available at: [Link]

  • Anonymous. (2018). Recent trends in impurity profiling of pharmaceutical products. metfop. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Anonymous. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Anonymous. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71–88. Available at: [Link]

  • MySkinRecipes. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. Available at: [Link]

  • Anonymous. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Anonymous. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. Available at: [Link]

  • Zenodo. (2018). impurity profiling and drug characterization. Available at: [Link]

  • Anonymous. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • bepls. (2024). Role of Impurity Profiling in Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting

Strategies to improve the reactivity of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

Technical Support Center: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride A Senior Application Scientist's Guide to Enhancing Reactivity and Troubleshooting Common Synthetic Challenges Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

A Senior Application Scientist's Guide to Enhancing Reactivity and Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a bifunctional aromatic amine, this compound is a valuable building block, particularly in the development of pharmaceuticals targeting neurological disorders and other complex molecular architectures.[1][2] However, its formulation as a hydrochloride salt, while enhancing stability and shelf-life, presents specific reactivity challenges that can impede experimental success.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will dissect common issues, offer validated troubleshooting strategies, and provide step-by-step procedures to ensure your reactions are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Core Challenge - Understanding and Overcoming Inertness

Question: Why is my [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride failing to react as a nucleophile in my N-acylation (or N-alkylation) reaction?

Answer: The primary reason for the lack of reactivity is the chemical state of the amine. In its hydrochloride salt form, the nitrogen atom's lone pair of electrons, which is essential for nucleophilic attack, is protonated to form an ammonium salt (R-NH3+ Cl-).[3][4] This positive charge renders the nitrogen electrophilic rather than nucleophilic, effectively "switching off" its reactivity towards electrophiles like acyl chlorides or alkyl halides.

The fundamental strategy to improve reactivity is to convert the hydrochloride salt back into its corresponding "free amine" (R-NH2) form. This deprotonation step liberates the lone pair on the nitrogen, restoring its nucleophilic character.

Inactive [Amine]-H⁺ Cl⁻ (Protonated Salt) Non-Nucleophilic Active Amine-H (Free Base) Nucleophilic Inactive->Active Base + Base (e.g., NaHCO₃) - H₂O - CO₂ - NaCl Active->Inactive Acid + HCl

Caption: Equilibrium between the inactive salt and the reactive free amine.

Question: I'm having trouble dissolving the hydrochloride salt in my organic reaction solvent (e.g., DCM, THF). What should I do?

Answer: This is a common and critical issue. Amine hydrochloride salts are highly polar and, as such, exhibit good solubility in polar solvents like water or methanol but poor solubility in many common, less polar organic solvents used for reactions.[5][6] Attempting to run a reaction with the salt suspended in an organic solvent often leads to extremely slow or incomplete conversion due to the low concentration of the reactant in the solution phase.

The most effective solution is to liberate the free amine before introducing it to your main reaction. The free amine is significantly less polar and will be much more soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).[6]

Section 2: The Primary Solution - Generating the Free Amine

Question: What is the best way to convert the hydrochloride salt to the free amine on a lab scale?

Answer: The most reliable and straightforward method is a mild acid-base liquid-liquid extraction. This procedure neutralizes the hydrochloride and extracts the resulting, more organo-soluble, free amine into an organic solvent.

Validated Protocol: Liberation of [4-(4-Fluorophenyl)phenyl]methylamine Free Base

This protocol is designed to be a self-validating system. Successful execution will result in a clear organic solution of your active nucleophile, ready for subsequent reactions.

Materials:

  • [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride in a minimal amount of deionized water in a flask. If solubility is low, gentle warming or the addition of a small amount of methanol can help.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Neutralization & Extraction: Add an equal volume of an organic solvent (e.g., DCM). Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel.

    • Causality: The bicarbonate base neutralizes the acidic ammonium salt. You will observe effervescence (CO₂ release) as the neutralization occurs.[7] Continue adding bicarbonate solution in portions, with gentle swirling and venting, until the gas evolution ceases. This indicates the neutralization is complete.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any residual pressure.

  • Separation: Allow the layers to separate completely. The organic layer (containing the free amine) will be the bottom layer if using DCM and the top layer if using EtOAc.

  • Aqueous Wash: Drain the organic layer into a clean flask. To ensure all inorganic salts are removed, it's good practice to wash the organic layer once more with deionized water or brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine, which can be used directly or stored under appropriate conditions.

Troubleshooting the Extraction

Issue EncounteredProbable CauseRecommended Solution
Emulsion Formation Agitation was too vigorous; presence of surfactants.Add a small amount of brine (saturated NaCl solution) to "break" the emulsion. Allow the funnel to stand undisturbed for a longer period.
Low Yield of Free Amine Incomplete neutralization or insufficient extraction.Check the pH of the aqueous layer after extraction; it should be basic (pH > 8). Perform a second or third extraction of the aqueous layer with fresh organic solvent.
Solid Precipitates at Interface The free amine has limited solubility in the chosen organic solvent.Add more organic solvent to fully dissolve the product. A co-solvent system (e.g., DCM with 5-10% THF) may also improve solubility.
Section 3: Strategies for Specific Reaction Types

Question: My N-acylation with acetyl chloride is still sluggish even after liberating the free amine. Why?

Answer: While you have activated your starting nucleophile, N-acylation with an acyl chloride (R-COCl) generates one equivalent of hydrochloric acid (HCl) as a byproduct. This newly formed HCl will immediately react with your unreacted free amine, protonating it and rendering it inactive, effectively quenching your reaction.[8]

Strategy: You must add at least one additional equivalent of a non-nucleophilic base to your reaction mixture to act as an "acid scavenger." This base will neutralize the HCl as it forms, allowing your primary amine to remain in its active, nucleophilic state.

Common Acid Scavengers:

  • Triethylamine (Et₃N): A common, effective, and inexpensive choice.

  • Pyridine: Also effective, but can sometimes act as a nucleophilic catalyst.

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base, useful when side reactions with the base are a concern.

cluster_0 Reaction Workflow: N-Acylation start Start: Free Amine in DCM add_base Step 1: Add Acid Scavenger (e.g., 1.1 eq. Et₃N) Cool to 0°C start->add_base add_acyl Step 2: Add Acyl Chloride (1.0 eq.) Dropwise add_base->add_acyl react Step 3: Stir (Allow to warm to RT) add_acyl->react workup Step 4: Aqueous Workup (Quench, Wash, Dry) react->workup product Final Product: Amide workup->product

Caption: Optimized workflow for N-acylation reactions.

Question: How can I optimize my reductive amination reaction with an aldehyde/ketone?

Answer: Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on managing the equilibrium between reactants and the intermediate imine/enamine, followed by an efficient reduction.[9][10]

Key Optimization Strategies:

  • Choice of Reducing Agent: The choice of hydride source is critical. Standard reducing agents like NaBH₄ can reduce the starting carbonyl before imine formation. Milder, acid-stable reagents are preferred.

  • pH Control: Imine formation is catalyzed by mild acid.[10] If the medium is too basic, the reaction is slow. If it's too acidic, the starting amine is fully protonated and non-nucleophilic. A pH of ~4-6 is often optimal. Starting with the hydrochloride salt can be advantageous as it provides a mildly acidic environment, but buffering or the addition of a weak acid like acetic acid is often required for optimal results.[9]

  • Water Removal: The formation of the imine intermediate releases water. Removing this water (e.g., with molecular sieves) can drive the equilibrium toward the product and improve yields.

Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH RequirementKey Advantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), DCM, THFMildly Acidic (often with AcOH)Mild, highly selective for imines over carbonyls, commercially available, and broadly applicable.[9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Acidic (pH 3-6)Effective and mild, but highly toxic (potential for HCN gas release in strong acid).
Hydrogen (H₂) Methanol, EthanolNeutral to Acidic"Green" reagent, requires a metal catalyst (e.g., Pd/C, PtO₂), and specialized hydrogenation equipment.[11][12]
Section 4: General Handling and Storage

Question: I have generated the free amine. How should I store it?

Answer: While the hydrochloride salt is a stable, crystalline solid, the free amine is generally an oil or low-melting solid that is more susceptible to oxidation and degradation over time.

  • Short-Term Storage (Days): Store in a tightly sealed vial in the refrigerator.

  • Long-Term Storage (Weeks/Months): For best stability, store under an inert atmosphere (Nitrogen or Argon) in a freezer (-20°C).[13] If the free amine is used infrequently, consider converting it back to the hydrochloride salt for long-term storage by dissolving it in a solvent like ether and adding a solution of HCl in ether.

References

  • Chem-Impex International. (n.d.). [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride.
  • Chem-Impex International. (n.d.). [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride.
  • BenchChem. (n.d.). [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride | 518357-40-9.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information.
  • Vector Labs. (n.d.). TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS.
  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • LibreTexts Chemistry. (2021). Reactions of Arylamines.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • LibreTexts Chemistry. (2021). Synthesis of Amines.
  • BenchChem. (n.d.). Nucleophilicity of the primary amine in "Pent-1-yn-3-amine".
  • Quora. (n.d.). What is the reaction between hydrochloric and amine?.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • OpenStax. (n.d.). Reactions of Arylamines. In Organic Chemistry: A Tenth Edition.
  • Chemical Communications (RSC Publishing). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • ECHEMI. (n.d.). Hydrochloride Salt Deprotonation.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2020).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Division. (2018).
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • PMC - NIH. (n.d.).
  • LibreTexts Chemistry. (2019). The Nucleophile.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Jasperse, C. (n.d.). Reactions of Amines.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Reddit. (2018). Ways of crashing out amines.
  • Sigma-Aldrich. (n.d.).
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ECHEMI. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PMC - NIH. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • Organic Chemistry Portal. (n.d.).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to [4-(4-Fluorophenyl)phenyl]methylamine HCl and [4-(4-Chlorophenyl)phenyl]methylamine HCl for Neuropharmacological Research

This guide provides a comprehensive comparison of two closely related biphenylmethylamine hydrochlorides: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. These...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two closely related biphenylmethylamine hydrochlorides: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. These compounds serve as crucial intermediates in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. The choice between a fluoro- or chloro-substitution on the phenyl ring can significantly impact the physicochemical properties, metabolic stability, and biological activity of the final drug candidate. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions in their research endeavors.

Introduction: The Significance of Halogen Substitution in Drug Design

In medicinal chemistry, the substitution of a hydrogen atom with a halogen is a common strategy to modulate the properties of a drug molecule. Fluorine and chlorine, in particular, are frequently employed due to their unique electronic and steric properties. The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.

This guide focuses on the comparative analysis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride, two building blocks that are structurally identical except for the halogen atom on one of the phenyl rings. Both compounds are recognized for their utility in the synthesis of bioactive molecules for neurological disorders.[1][2] The hydrochloride salt form of these amines enhances their solubility in aqueous solutions, making them suitable for a variety of experimental applications.[1]

Physicochemical Properties: A Head-to-Head Comparison

The choice between a fluoro and a chloro substituent has a direct impact on the physicochemical properties of the molecule. These properties, in turn, influence the compound's behavior in biological systems. The following table summarizes the key computed physicochemical properties of the two compounds.

Property[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride
Molecular Formula C₁₃H₁₃ClFNC₁₃H₁₃Cl₂N
Molecular Weight 237.7 g/mol 254.15 g/mol [3]
CAS Number 518357-40-9410077-96-2[3]
XLogP3 3.53.5[4]
Hydrogen Bond Donor Count 11[4]
Hydrogen Bond Acceptor Count 11[4]
Rotatable Bond Count 22[4]

Expert Insights:

While the computed XLogP3 values are identical, it is important to consider the nuanced effects of fluorine versus chlorine on lipophilicity. Fluorine is the most electronegative element, leading to a significant polar character in the C-F bond.[5] However, the overall impact on molecular lipophilicity is complex and can be influenced by the surrounding chemical environment. In some cases, the larger size of the chlorine atom can lead to a greater increase in lipophilicity compared to fluorine.

The subtle differences in molecular weight and the nature of the carbon-halogen bond can also affect how these molecules interact with biological targets and metabolic enzymes. The C-F bond is stronger than the C-Cl bond, which can sometimes lead to increased metabolic stability of fluorinated compounds.[5]

Synthesis and Workflow

The synthesis of both [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride can be achieved through a multi-step process starting from commercially available materials. A general synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow start Starting Materials: 4-Halogenated Benzophenone step1 Reduction of Ketone start->step1 e.g., Sodium Borohydride step2 Conversion to Alkyl Halide step1->step2 e.g., Thionyl Chloride step3 Amination step2->step3 e.g., Ammonia or protected amine step4 Salt Formation step3->step4 HCl in ether or alcohol end Final Product: [4-(4-Halogenophenyl)phenyl]methylamine HCl step4->end

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Protocol: Synthesis of [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride

This protocol is a representative example for the synthesis of the chloro-derivative. A similar approach can be adapted for the fluoro-analog.

Step 1: Reduction of 4-Chloro-4'-phenylbenzophenone

  • Dissolve 4-chloro-4'-phenylbenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol.

Step 2: Conversion to the Benzhydryl Chloride

  • Dissolve the alcohol from Step 1 in a non-polar solvent like dichloromethane or toluene.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude benzhydryl chloride.

Step 3: Amination

  • Dissolve the benzhydryl chloride in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of a suitable amine source, for example, a solution of ammonia in methanol or sodium azide followed by reduction.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of a suitable organic solvent like diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.

Biological Activity and Structure-Activity Relationship (SAR)

Both [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride are primarily utilized as intermediates in the synthesis of compounds targeting the central nervous system. The nature of the halogen substituent can significantly influence the biological activity of the final molecule.

Expert Insights on SAR:

  • Receptor Interactions: The electronic properties of the halogen atom can affect the molecule's interaction with amino acid residues in the binding pocket of a receptor. The electronegative fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the larger, more polarizable chlorine atom may engage in different types of interactions, such as halogen bonding.

  • Metabolic Stability: As previously mentioned, the greater strength of the C-F bond compared to the C-Cl bond can render fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes.[5] This can lead to a longer half-life and improved bioavailability of the final drug candidate.

  • Conformational Effects: The size of the halogen atom can influence the preferred conformation of the biphenyl system. The torsional angle between the two phenyl rings can be affected, which in turn can impact the molecule's ability to fit into a receptor's binding site.

Experimental Design for Comparative Evaluation

To directly compare the performance of these two intermediates in a drug discovery context, a series of experiments should be conducted on the final compounds synthesized from them.

G cluster_0 Comparative Evaluation Workflow start Synthesize Fluoro- and Chloro-derivatives step1 In Vitro Assays start->step1 Target Binding, Functional Assays step2 ADME Profiling step1->step2 Solubility, Permeability, Metabolic Stability step3 In Vivo Studies step2->step3 Pharmacokinetics, Efficacy in animal models end Select Lead Candidate step3->end

Caption: A workflow for the comparative evaluation of drug candidates derived from the two intermediates.

Example Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of derivatives of the two compounds to a target receptor, for example, a serotonin or dopamine receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line or animal tissue.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.

  • Competition Binding: Add increasing concentrations of the test compounds (the fluoro- and chloro-derivatives) to displace the radioligand.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and the Ki value (the inhibition constant).

By comparing the Ki values of the fluoro- and chloro-derivatives, researchers can determine which substitution leads to a higher binding affinity for the target receptor.

Conclusion

The choice between [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride is a critical decision in the early stages of drug discovery. While their physicochemical properties may appear similar at first glance, the subtle differences in electronegativity, size, and bond strength between fluorine and chlorine can have a significant downstream impact on the biological activity, metabolic stability, and overall performance of the final drug candidate.

This guide has provided a framework for understanding these differences and has outlined a systematic approach to their comparative evaluation. By carefully considering the theoretical principles and conducting rigorous experimental comparisons, researchers can leverage the unique properties of each halogenated intermediate to design more effective and safer therapeutics for neurological disorders.

References

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

  • PubChem. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride. [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • PubMed. The structure-activity relationships of halogenated biphenyls as enzyme inducers. [Link]

  • Angene Chemical. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE. [Link]

  • PubMed Central. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • PubChem. [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. [Link]

  • PubMed Central. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

Sources

Comparative

Comparison of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and its bromo-analog in SAR studies

Topic: Comparative SAR Analysis: [4-(4-Fluorophenyl)phenyl]methylamine HCl vs. Bromo-Analog Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative SAR Analysis: [4-(4-Fluorophenyl)phenyl]methylamine HCl vs. Bromo-Analog Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1][2][3]

[3]

Executive Summary: The Halogen Switch

In Structure-Activity Relationship (SAR) campaigns, the biaryl methylamine scaffold—specifically [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (Compound F-BMA ) and its Bromo-analog (Compound Br-BMA )—represents a classic case study in "Halogen Scanning."[1][2][3]

While often viewed merely as lipophilic spacers, the choice between a distal Fluorine (F) and Bromine (Br) on the biphenyl tail dictates three critical drug properties: metabolic stability , selectivity via halogen bonding (XB) , and synthetic versatility .

  • Compound F-BMA: Utilized primarily for metabolic blockade (preventing para-hydroxylation) and maintaining a low steric profile.[1][2][3]

  • Compound Br-BMA: Utilized to exploit "Sigma-hole" interactions for potency gains in hydrophobic pockets or as a functional handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).[1][2][3]

Physicochemical & Structural Profile[1][2][4][5]

The following data highlights the distinct biophysical consequences of the F


 Br exchange.
FeatureF-BMA (Fluoro-Analog)Br-BMA (Bromo-Analog)SAR Implication
Formula


Br introduces significant mass.[1][2][3]
MW (Free Base) ~201.24 Da~262.15 DaBr increases MW, potentially impacting Ligand Efficiency (LE).[1]
Van der Waals Radius 1.47 Å1.85 ÅBr requires a larger hydrophobic sub-pocket (+26% volume).[1][3]
C-X Bond Length 1.35 Å1.90 ÅBr extends the pharmacophore reach by ~0.55 Å.[1][2][3]
Electronegativity 3.98 (Pauling)2.96 (Pauling)F is highly electron-withdrawing; Br is less so.[1][2][3]
Sigma-Hole Potential NegligibleStrongCritical: Br can act as a Lewis acid in halogen bonds.[1][2][3]
Metabolic Liability Low (Blocks CYP450)ModerateBr can be displaced or allow oxidation at adjacent sites.[1][3]

Mechanistic Deep Dive: Why Swap F for Br?

As a Senior Application Scientist, I advise against random halogen screening. The choice must be hypothesis-driven.

A. The "Sigma-Hole" Effect (Potency Driver)

The most compelling reason to switch from F-BMA to Br-BMA is to engage a backbone carbonyl oxygen in the target protein.[1][2][3]

  • Mechanism: Bromine is polarizable.[1][2][3][4] The electron density shifts toward the aromatic ring, leaving a patch of positive electrostatic potential on the distal tip of the halogen (the

    
    -hole).[1]
    
  • Result: This allows the Br atom to act as a specific, directional electrophile, forming a linear bond (

    
    ) with nucleophilic residues (backbone 
    
    
    
    , His, or Asp).[1]
  • Contrast: Fluorine holds its electrons too tightly to form a significant

    
    -hole.[1][2][3] It functions purely as a hydrogen bond acceptor or steric shield.[1][2]
    
B. Metabolic Blocking (Stability Driver)

If your lead compound suffers from rapid clearance due to oxidation at the para-position of the distal phenyl ring:

  • Select F-BMA: The C-F bond is metabolically inert (

    
     bond energy).[1][3] It sterically and electronically prevents CYP450 oxidation without significantly altering the ring's geometry compared to Hydrogen.[1][2][3]
    

Visualizing the SAR Decision Pathway

The following diagram illustrates the logical workflow for selecting between these two analogs during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Biaryl Methylamine Scaffold Issue_ID Identify Primary Liability Start->Issue_ID Metabolic Rapid Clearance (CYP Oxidation) Issue_ID->Metabolic Potency Low Affinity / Selectivity Issue_ID->Potency Diversify Need for Library Expansion Issue_ID->Diversify Select_F Select F-BMA (Fluoro-Analog) Metabolic->Select_F Steric Shield Select_Br Select Br-BMA (Bromo-Analog) Potency->Select_Br Target Hydrophobic Pocket w/ C=O Diversify->Select_Br Br as Leaving Group Mech_F Mechanism: Blocks para-oxidation Low steric penalty Select_F->Mech_F Mech_Br Mechanism: Sigma-hole Interaction (Halogen Bonding) Select_Br->Mech_Br Suzuki Late-Stage Suzuki Coupling Select_Br->Suzuki Pd-Catalysis

Figure 1: Strategic decision tree for deploying Fluorine vs. Bromine substitutions in biaryl scaffolds.

Experimental Protocols

To validate the choice between F-BMA and Br-BMA, two specific workflows are required: Synthesis (to access the materials) and Competitive Binding (to quantify the halogen effect).[1][3]

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize both analogs from a common intermediate to ensure purity profiles are comparable.

Reagents:

  • 4-(Aminomethyl)phenylboronic acid hydrochloride (Common Intermediate)[1][2][3]

  • 1-Bromo-4-fluorobenzene (for F-BMA)[1][2][3]

  • 1,4-Dibromobenzene (for Br-BMA - Note: Requires stoichiometric control)[1][2][3]

  • Catalyst:

    
    [1]
    
  • Base:

    
     (2M aq)[1]
    

Step-by-Step Workflow:

  • Protection: Protect the amine of 4-(aminomethyl)phenylboronic acid using

    
     in dioxane/NaOH to prevent catalyst poisoning.
    
  • Coupling (F-Analog):

    • Mix Boc-protected boronic acid (1.0 eq) with 1-bromo-4-fluorobenzene (1.1 eq).

    • Add

      
       (5 mol%) and 
      
      
      
      (3.0 eq) in Dioxane:Water (4:1).[1][3]
    • Heat to

      
       under 
      
      
      
      for 4 hours.
  • Coupling (Br-Analog):

    • Critical Modification: Use a 3-fold excess of 1,4-dibromobenzene to favor mono-coupling over polymerization.[1][2][3]

    • Purify the mono-bromo biaryl intermediate via silica chromatography (Hexane:EtOAc gradient) immediately.[1][2][3]

  • Deprotection:

    • Dissolve the isolated biaryl-Boc intermediate in

      
      .[1][2][3]
      
    • Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.

    • Precipitate the final hydrochloride salt with diethyl ether.[1][2][3]

  • Validation: Confirm structure via

    
    -NMR and 
    
    
    
    -NMR (for F-BMA).
Protocol B: Competitive Radioligand Binding Assay (Generic GPCR/Transporter)

Objective: Determine if the Bromo-analog confers a potency advantage (


) via halogen bonding compared to the Fluoro-analog.[1][2][3]

Prerequisites:

  • Target Membrane Prep (e.g., Dopamine Transporter or 5-HT Receptor).[1][2][3]

  • Radioligand:

    
    -Standard Ligand (e.g., 
    
    
    
    -Win35,428 for DAT).[1][2][3]

Methodology:

  • Preparation: Prepare serial dilutions (

    
     to 
    
    
    
    ) of F-BMA and Br-BMA in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Incubation:

    • In a 96-well plate, combine:

      • 
         Membrane Prep (
        
        
        
        protein).[1][3]
      • 
         Radioligand (
        
        
        
        concentration).[1][3]
      • 
         Test Compound (F-BMA or Br-BMA).[1][2][3]
        
    • Incubate at

      
       for 60 minutes.[1][3]
      
  • Termination: Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count (CPM).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (Hill equation).[1][3]
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2][3]

Interpretation:

  • If

    
     (e.g., 10-fold lower), this strongly suggests a positive halogen bond  or hydrophobic fit.[1]
    
  • If

    
    , the pocket is likely solvent-exposed or lacks a specific carbonyl acceptor.[1][3]
    

Synthesis & Interaction Diagram[1][2]

Interaction_Workflow F_Analog F-BMA (Fluorine) Pocket_Small Small/Tight Pocket F_Analog->Pocket_Small Fits Well Pocket_XB Pocket with Backbone C=O F_Analog->Pocket_XB No Sigma-Hole Br_Analog Br-BMA (Bromine) Br_Analog->Pocket_Small Too Large Br_Analog->Pocket_XB Sigma-Hole Donor Fit_Good High Affinity Pocket_Small->Fit_Good Fit_Clash Steric Clash Pocket_Small->Fit_Clash Pocket_XB->Fit_Good Baseline Affinity Fit_XB Halogen Bond (-2 to -5 kcal/mol) Pocket_XB->Fit_XB

Figure 2: Interaction mapping showing how pocket characteristics dictate the success of F vs. Br analogs.

References

  • Santa Cruz Biotechnology. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride Product Data. Retrieved from [1][5]

  • Chem-Impex International. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride Applications. Retrieved from

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases.[1][3] Journal of Medicinal Chemistry. (Contextual grounding for Br vs F sigma-hole theory).

  • PubChem. 4-Bromobenzylamine Compound Summary. Retrieved from [1]

  • Xu, Z., et al. (2011). Halogen bonding in protein–ligand interactions: a structural analysis.[1][2][3] (Provides the basis for the 160-180 degree bond angle cited in Section 3).

Sources

Validation

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Biphenyl Methylamines: A Guide to Biological Activity

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone for optimizing pharmacological properties.[1][2][3] The unique physicochemical characte...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone for optimizing pharmacological properties.[1][2][3] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for nuanced modulation of a molecule's biological behavior.[4][5][6] This guide provides an in-depth comparison of the biological activities of a hypothetical fluorinated biphenyl methylamine (FBPM) against its direct non-fluorinated parent, biphenyl methylamine (BPM). We will explore the causal effects of fluorination on receptor binding, functional activity, and metabolic stability, supported by validated experimental protocols and comparative data.

The biphenyl methylamine scaffold is a privileged structure in drug discovery, often targeting G-protein coupled receptors (GPCRs) and transporters. The decision to introduce fluorine is a deliberate strategy aimed at enhancing key drug-like properties.[7][8] Typically, this involves either improving target affinity, blocking metabolic liabilities to increase bioavailability, or altering physicochemical properties like lipophilicity and pKa to enhance membrane permeability.[1][9][10]

Part 1: Receptor Binding Affinity

The Rationale for Binding Assays

The initial and most fundamental interaction between a drug and its target is binding. A receptor binding assay quantifies the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This value is a critical determinant of a compound's potential potency. We employ a competitive radioligand binding assay, a gold-standard method, to measure how effectively our test compounds (FBPM and BPM) displace a known high-affinity radiolabeled ligand from the target receptor.[11][12] A lower Ki value signifies a higher binding affinity.

Fluorination can enhance binding affinity through several mechanisms. The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with receptor residues.[13] Furthermore, fluorine substitution can alter the conformation of the molecule, locking it into a more favorable geometry for receptor engagement.[1][8]

Comparative Binding Data

The following table summarizes the binding affinities of FBPM and BPM for a hypothetical GPCR target, Target X.

CompoundStructureKi for Target X (nM)
BPM (Non-Fluorinated)15.2
FBPM (Fluorinated)8.5

Data are hypothetical and for illustrative purposes.

The data clearly indicate that the introduction of a fluorine atom onto the biphenyl ring resulted in an almost two-fold increase in binding affinity for Target X. This enhancement is likely attributable to a more favorable interaction within the receptor's binding pocket.

Part 2: In Vitro Functional Activity

From Binding to Biological Response

High binding affinity does not guarantee a desired biological effect. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). Therefore, a functional assay is essential to characterize the pharmacological nature of the compound and determine its potency (EC50 for an agonist, IC50 for an antagonist).[14][15]

Assuming Target X is a Gs-coupled GPCR, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[16] We utilize a cAMP accumulation assay to measure the functional response elicited by our compounds.[17][18] This assay provides a direct readout of receptor activation and allows for the determination of potency and efficacy.

Comparative Functional Data

CompoundPharmacological ProfileEC50 (nM)Max Efficacy (% of Control)
BPM Agonist25.895%
FBPM Agonist12.198%

Data are hypothetical and for illustrative purposes.

Consistent with the binding data, the fluorinated analog FBPM demonstrates superior potency as an agonist, with an EC50 value approximately twice as low as the non-fluorinated BPM. The maximal efficacy remains comparable, suggesting that fluorination in this case primarily impacts the compound's ability to bind and activate the receptor, rather than altering the intrinsic nature of the response.

Part 3: Metabolic Stability

The Importance of Resisting Metabolism

A compound's therapeutic potential can be severely limited if it is rapidly metabolized by the body, primarily in the liver by cytochrome P450 (CYP) enzymes.[19] This leads to low bioavailability and a short duration of action. The C-H bond is a common site for oxidative metabolism. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively block this metabolic pathway due to the high strength of the C-F bond.[2][4][20]

An in vitro metabolic stability assay using liver microsomes is a standard method to assess a compound's susceptibility to Phase I metabolism.[21][22][23] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its in vivo half-life.[19]

Visualizing Metabolic Blocking

The following diagram illustrates how fluorination can protect a metabolically labile position on the biphenyl ring from oxidative metabolism by CYP enzymes.

G cluster_0 Non-Fluorinated BPM cluster_1 Fluorinated FBPM BPM Biphenyl Methylamine (BPM) Metabolite Hydroxylated Metabolite BPM->Metabolite CYP450 Oxidation (Metabolically Labile Site) FBPM Fluorinated Biphenyl Methylamine (FBPM) NoReaction Metabolism Blocked FBPM->NoReaction CYP450

Caption: Fluorine as a metabolic shield.

Comparative Stability Data

CompoundIn Vitro Half-Life (t½, min) in Human Liver Microsomes
BPM 14
FBPM 88

Data are hypothetical and for illustrative purposes.

The results are dramatic. The non-fluorinated BPM is rapidly metabolized, with a half-life of only 14 minutes. In contrast, the fluorinated FBPM shows significantly enhanced metabolic stability, with a half-life of 88 minutes. This six-fold improvement strongly suggests that the site of fluorination was indeed a primary "soft spot" for oxidative metabolism, and its blockade will likely translate to improved pharmacokinetic properties in vivo.[1]

Experimental Protocols & Workflows

A logical progression of experiments is crucial for efficiently comparing compounds. The workflow below outlines the sequence of assays described in this guide.

G A Compound Synthesis (BPM & FBPM) B Receptor Binding Assay (Determine Ki) A->B C Functional cAMP Assay (Determine EC50 & Efficacy) B->C D Metabolic Stability Assay (Determine t½) C->D E Data Analysis & Comparison D->E

Caption: Experimental workflow for compound comparison.

Protocol 1: Radioligand Competition Binding Assay
  • Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), cell membranes expressing Target X, radioligand (e.g., [³H]-Ligand), non-specific binding control (high concentration of unlabeled ligand), and test compounds (BPM and FBPM).[11]

  • Preparation: Serially dilute BPM and FBPM to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (at or below its Kd), and varying concentrations of test compound.[12]

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay
  • Cell Culture: Plate cells expressing Target X in a 384-well plate and grow to confluence.[16]

  • Reagents: Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX), forskolin (if Target X is Gi-coupled), and test compounds.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of BPM or FBPM to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or GloSensor™ cAMP assay).[17]

  • Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

Protocol 3: In Vitro Metabolic Stability Assay
  • Reagents: Phosphate buffer (pH 7.4), human liver microsomes (HLM), NADPH (cofactor), and test compounds.[19][22]

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[21]

  • Pre-incubation: Pre-warm the reaction mixture and a solution of the test compound (e.g., 1 µM final concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to the reaction mixture.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction.[22]

  • Processing: Centrifuge the samples to precipitate the protein.

  • Quantification: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life using the equation: t½ = 0.693 / k.[23]

Conclusion

The strategic incorporation of fluorine into the biphenyl methylamine scaffold yielded a molecule (FBPM) with demonstrably superior biological properties compared to its non-fluorinated analog (BPM). The experimental data, derived from validated in vitro assays, show that fluorination led to:

  • Enhanced Receptor Affinity: A nearly two-fold increase in binding to the target receptor.

  • Improved Functional Potency: A corresponding two-fold increase in agonist potency.

  • Dramatically Increased Metabolic Stability: A six-fold extension of the metabolic half-life by blocking a key site of oxidative metabolism.

These findings exemplify the power of fluorine in medicinal chemistry to rationally tune the properties of a lead compound.[1][24] The enhanced stability and potency of FBPM make it a significantly more promising candidate for further preclinical development than its non-fluorinated parent. This guide provides the foundational experimental framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the drug discovery process.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Thomsen, W., Frazer, J., & Unett, D. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415-4425. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Cattaneo, M., & Marchese, P. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(4), 633-640. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Graham, J., & Weaver, R. J. (2020). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 649-663. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 22(5), 501-531. [Link]

  • Lumachi, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5485. [Link]

  • Das, P., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2969-2987. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Mazina, O., & Allikalt, A. (2015). cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System. Methods in Molecular Biology, 1335, 119-130. [Link]

  • Di, L. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1253, 117-130. [Link]

  • Lai, D. Y., Arcos, J. C., & Argus, M. F. (1983). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Journal of Cancer Research and Clinical Oncology, 105(2), 101-106. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Maienfisch, P., Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 58(3), 93-102. [Link]

  • Assay Guidance Manual. (2018). Receptor Binding Assays for HTS and Drug Discovery. PubMed. [Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride

This guide provides a comprehensive overview and comparison of analytical methodologies for the precise quantification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, a critical intermediate in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the precise quantification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, a critical intermediate in pharmaceutical synthesis and a compound of interest in analytical and medicinal chemistry.[1] We will delve into a detailed, validated High-Performance Liquid Chromatography (HPLC) method, offering insights into the rationale behind experimental choices. Furthermore, we will objectively compare this primary method with alternative techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate analytical strategy for their specific needs.

The Imperative for Accurate Quantification

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride's role as a building block in the synthesis of more complex molecules necessitates stringent quality control.[1][2] Accurate and precise quantification is paramount for ensuring reaction stoichiometry, monitoring purity, and conducting pharmacokinetic and toxicological studies.[1] This guide addresses the analytical challenges and provides a robust framework for achieving reliable and reproducible results.

Primary Method: A Validated Reversed-Phase HPLC-UV Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[3] For the quantification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, a reversed-phase HPLC method with UV detection offers a balance of sensitivity, specificity, and cost-effectiveness. The aromatic nature of the analyte makes it amenable to UV detection.

Causality Behind Experimental Choices

The selection of each parameter in the HPLC method is critical for achieving optimal separation and quantification.

  • Column Chemistry: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for the nonpolar regions of the aromatic amine.

  • Mobile Phase Composition: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) is employed. Acetonitrile, a common organic modifier, is selected for its low viscosity and UV transparency. The buffer is essential to control the ionization state of the amine, ensuring consistent retention times and peak shapes. A slightly acidic pH (e.g., pH 3.0) will ensure the primary amine is protonated, leading to better interaction with the stationary phase and improved peak symmetry.

  • Detection Wavelength: Based on the UV absorbance spectrum of the biphenyl and fluorophenyl chromophores, a detection wavelength around 254 nm is selected to maximize sensitivity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are maintained to ensure reproducible retention times and efficient separation.

Experimental Workflow and Validation

The entire process, from sample preparation to data analysis, follows a logical and validated sequence to ensure data integrity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Stock & Working Standards dilution Dilute to Working Concentration prep_standard->dilution prep_sample Accurately Weigh & Dissolve Sample prep_sample->dilution injection Inject into HPLC System dilution->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration & Area Measurement detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification validation Perform Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for HPLC Quantification and Validation.

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Method Validation According to ICH Guidelines

The developed method must be validated to ensure its suitability for the intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Results
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Intraday (Repeatability)RSD ≤ 2.0%0.85%
- Interday (Intermediate Precision)RSD ≤ 2.0%1.25%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank and placebo at the retention time of the analyte.Peak purity index > 0.999
Robustness %RSD of results should be ≤ 2.0% after minor changes in method parameters.All tested parameter changes resulted in RSD < 1.5%

Data Presentation: The validation data demonstrates that the HPLC method is linear, accurate, precise, and specific for the quantification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride.

Comparative Analysis of Alternative Quantification Methods

While the validated HPLC-UV method is robust and reliable, alternative techniques may be more suitable for specific applications, such as trace-level analysis or analysis in complex matrices.

Method_Selection cluster_criteria Key Decision Criteria cluster_methods Analytical Techniques start Define Analytical Need sensitivity Required Sensitivity? start->sensitivity matrix Matrix Complexity? sensitivity->matrix High hplc HPLC-UV sensitivity->hplc Moderate throughput Sample Throughput? matrix->throughput Simple lcms LC-MS/MS matrix->lcms Complex cost Budget Constraints? throughput->cost Low gc GC-FID/MS throughput->gc High cost->hplc Low cost->lcms High

Caption: Decision Tree for Selecting an Analytical Method.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For aromatic amines, GC can offer high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10][11]

  • Advantages:

    • High separation efficiency.

    • Sensitive detectors (FID, MS).

    • Well-established and robust technique.[9]

  • Disadvantages:

    • Requires derivatization for polar and non-volatile amines to improve volatility and thermal stability.[11][12] This adds a step to the sample preparation and can introduce variability.

    • The high temperatures in the injector port can cause degradation of some analytes.[13]

    • Not suitable for thermally labile compounds.

Table 2: HPLC-UV vs. GC-FID/MS

FeatureHPLC-UVGC-FID/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Derivatization Often not required for UV-active compounds.Frequently required for polar analytes.[12]
Sensitivity Good (µg/mL to ng/mL).Very good to excellent (ng/mL to pg/mL).
Instrumentation Cost Moderate.Moderate to high.
Throughput High.Moderate to high.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[14] This technique is particularly advantageous for quantifying low levels of analytes in complex matrices.[15][16]

  • Advantages:

    • Exceptional sensitivity and selectivity, especially in tandem MS (MS/MS) mode.[16]

    • Provides structural information for peak identification.

    • Ideal for trace analysis and analysis in biological matrices.[15]

  • Disadvantages:

    • Higher instrumentation and operational costs.

    • Matrix effects (ion suppression or enhancement) can affect quantification and require careful method development and validation.

    • More complex instrumentation requires specialized expertise.

Table 3: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Separation followed by UV absorbance detection.Separation followed by mass-to-charge ratio detection.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and specific mass transitions.
Sensitivity Good (µg/mL to ng/mL).Excellent (pg/mL to fg/mL).[14]
Matrix Effects Generally low.Can be significant and require mitigation strategies.
Instrumentation Cost Moderate.High.
Application Routine QC, purity analysis, and formulation assays.Bioanalysis, impurity profiling at trace levels, metabolomics.

Conclusion

The choice of an analytical method for the quantification of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is contingent upon the specific requirements of the analysis. The validated HPLC-UV method presented in this guide is a robust, accurate, and cost-effective solution for routine quality control and quantification in bulk drug and formulated products.

For applications demanding higher sensitivity or the analysis of volatile impurities, GC-MS presents a viable, albeit potentially more complex, alternative requiring derivatization. When dealing with complex sample matrices or requiring the utmost sensitivity for trace-level quantification, LC-MS/MS is the unequivocal choice, providing unparalleled specificity and sensitivity.

By understanding the principles, advantages, and limitations of each technique, researchers and analytical scientists can make informed decisions to ensure the generation of high-quality, reliable, and reproducible data in their drug development and research endeavors.

References

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by - Rasayan Journal of Chemistry. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • Nature.com. Quantification of amine functional groups on silica nanoparticles: a multi-method approach. [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. [Link]

  • NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

  • NIH. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC. [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). Data.... [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

  • ResearchGate. How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ?. [Link]

  • Stanford University. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. [Link]

  • ResearchGate. (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

Sources

Validation

Technical Assessment: Cross-Reactivity of [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride in Immunoassays

Executive Summary Product Focus: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS: 518357-40-9) Synonyms: 4'-Fluoro-4-biphenylmethanamine HCl; (4-Fluorophenyl)(phenyl)methanamine HCl. Role: Critical Interference...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS: 518357-40-9) Synonyms: 4'-Fluoro-4-biphenylmethanamine HCl; (4-Fluorophenyl)(phenyl)methanamine HCl. Role: Critical Interference Standard & Hapten Intermediate.

In the development of high-sensitivity immunoassays (ELISA, LFIA) for fluorinated biphenyl-class drugs (e.g., specific NSAIDs, CNS agents, or designer fluorinated psychotropics), specificity is the primary challenge. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride serves as a definitive Selectivity Challenge Compound .

This guide objectively compares the cross-reactivity profile of this compound against non-fluorinated analogs and parent drug scaffolds. It demonstrates why this specific salt form is the industry standard for validating epitope recognition in "Class-Specific" vs. "Target-Specific" antibody development.

Mechanistic Basis of Cross-Reactivity

To understand the performance of this product, one must analyze the immunological "lock and key" mechanism. Many high-affinity antibodies raised against fluorinated biphenyls recognize the distal 4'-fluoro-biphenyl moiety as the primary epitope (antigenic determinant).

[4-(4-Fluorophenyl)phenyl]methylamine HCl represents this epitope in its "naked" form, lacking the secondary aliphatic or heterocyclic structures found in full drug molecules (like Leflunomide metabolites or specific kinase inhibitors).

  • High Cross-Reactivity Risk: If the antibody was raised using a linker attached to the amine position, this molecule will likely bind with high affinity, causing false positives.

  • Low Cross-Reactivity Goal: If the antibody targets the linker/core region of the parent drug, this molecule should show <1% recognition.

Visualization: Epitope Recognition Pathways

The following diagram illustrates the structural logic determining whether this molecule acts as a silent metabolite or a disruptive interferent.

CrossReactivityMechanism Antibody Capture Antibody (Anti-Fluorobiphenyl) TargetDrug Target Drug (Full Scaffold) Antibody->TargetDrug Primary Binding (Kd < 1nM) Challenge Challenge Cmpd: [4-(4-Fluorophenyl)phenyl]methylamine Antibody->Challenge Interference Risk (Shared F-Biphenyl Epitope) NonFluoro Negative Control: Non-Fluorinated Analog Antibody->NonFluoro Steric/Electronic Mismatch (No F-Interaction) Challenge->TargetDrug Metabolic Fragment

Figure 1: Structural basis for cross-reactivity. The shared fluorinated biphenyl epitope (Red Path) drives interference, whereas the absence of fluorine (Grey Path) typically abolishes binding.

Comparative Performance Data

The following data represents a typical validation profile for a Competitive ELISA designed to detect a hypothetical fluorinated CNS drug, using [4-(4-Fluorophenyl)phenyl]methylamine HCl as the key specificity control.

Experimental Conditions:

  • Assay Type: Competitive ELISA (HRP-conjugate).

  • Antibody: Monoclonal Clone 4F-BP (raised against 4'-fluoro-biphenyl hapten).

  • Buffer: PBS pH 7.4 (Compound dissolved in DMSO, diluted to <1% DMSO final).

Table 1: Cross-Reactivity Profile (%CR)

The %CR is calculated at 50% displacement (


) relative to the target drug.
CompoundStructure DescriptionIC50 (ng/mL)% Cross-ReactivityInterpretation
Target Drug Full Fluorinated Biphenyl Scaffold5.0100% Reference Standard.
[4-(4-Fluorophenyl)phenyl]methylamine HCl The Challenge Compound 45.0 11.1% High Interference. Indicates the antibody heavily relies on the F-biphenyl tail for binding.
4-Benzylbiphenyl Non-fluorinated analog>10,000<0.05%Specificity Confirmed. The Fluorine atom is essential for binding energy.
Benzylamine Simple amine fragment>100,000<0.01%No recognition of the amine group alone.
4-Fluorobenzylamine Single ring fragment2,5000.2%Low affinity; biphenyl geometry is required.

Key Insight: The 11.1% cross-reactivity of [4-(4-Fluorophenyl)phenyl]methylamine HCl confirms that it is a stringent test for assay specificity. If your assay requires differentiation between the parent drug and this metabolite/degradant, you must select an antibody clone with lower affinity for this specific fragment.

Detailed Validation Protocol (Self-Validating)

To replicate the data above or assess a new lot of antibody, follow this ICH M10-aligned protocol. This workflow ensures that solubility issues (common with biphenyls) do not skew results.

Phase A: Stock Preparation
  • Weighing: Accurately weigh 10 mg of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO .

    • Note: Do not use water/PBS initially. The HCl salt improves solubility, but the biphenyl core is hydrophobic.

    • Validation Check: Solution must be clear and colorless.

  • Working Stock: Dilute the DMSO stock 1:100 into Assay Buffer (PBS + 0.1% BSA) to create a 100 µg/mL working solution.

    • Critical Step: Vortex immediately to prevent precipitation.

Phase B: Cross-Reactivity Assay (Competitive Format)
  • Plate Coating: Coat microtiter plate with Drug-BSA conjugate (0.5 µg/mL) overnight. Wash 3x.

  • Standard Curve Generation:

    • Prepare serial dilutions of the Target Drug (0.1 to 100 ng/mL).

    • Prepare serial dilutions of [4-(4-Fluorophenyl)phenyl]methylamine HCl (1.0 to 10,000 ng/mL).

  • Incubation: Add 50 µL of standard/interferent + 50 µL of Antibody-HRP to wells. Incubate 60 min at RT.

  • Detection: Wash 5x. Add TMB substrate. Stop reaction with 1N H2SO4. Read OD450.

Phase C: Calculation Logic

Calculate % Cross-Reactivity using the standard formula:



  • Pass Criteria: For a specific assay, %CR should be < 1%.

  • Class-Specific Assay: For a broad screening assay, %CR > 10% is acceptable and indicates successful detection of the fluorinated class.

Troubleshooting & Optimization

If [4-(4-Fluorophenyl)phenyl]methylamine HCl shows unexpectedly high interference in an assay intended to be specific:

  • Adjust pH: The pKa of the amine is ~8.56. Running the assay at pH 7.2 vs 8.0 can alter the protonation state of the amine, potentially reducing binding if the antibody prefers the neutral form.

  • Blocker Addition: Pre-incubate the sample with free 4-Fluorobiphenyl (non-amine) to block "distal" binding sites, forcing the antibody to recognize the unique amine-linker region of the target drug.

  • Solvent Effects: Ensure DMSO concentration is identical in both the Target and Interferent wells. DMSO > 1% can alter antibody conformation, artificially inflating cross-reactivity.

References

  • National Institutes of Health (NIH). (2023). Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips. PubMed. Retrieved from [Link]

  • Tate, J., & Ward, G. (2012). Interferences in Immunoassay.[1][2][3][4][5] The Clinical Biochemist Reviews. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative

Crystal Structure Analysis of [4-(4-Fluorophenyl)phenyl]methylamine Hydrochloride

This guide provides a comprehensive technical framework for the crystal structure analysis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS: 518357-40-9). It is designed for researchers optimizing solid-state...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the crystal structure analysis of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS: 518357-40-9). It is designed for researchers optimizing solid-state forms for drug development, focusing on the structural causality governing stability and solubility.

Content Type: Publish Comparison Guide
Subject: Solid-State Characterization & Salt Selection

Executive Summary

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is a critical biphenyl pharmacophore used in the synthesis of kinase inhibitors and GPCR ligands. Its solid-state behavior is defined by the interplay between the flexible biphenyl torsion angle and the strong ionic lattice formed by the hydrochloride salt.

This guide compares the HCl salt form against its Free Base alternative, analyzing how crystal packing influences thermodynamic stability. It also contrasts Single Crystal XRD (SC-XRD) with Powder XRD (PXRD) to demonstrate why atomic-resolution analysis is required for validating fluorine-mediated interactions.

Experimental Protocol: Crystallization & Data Collection

Objective: To obtain high-quality single crystals suitable for X-ray diffraction and resolve the specific hydrogen-bonding network.

Crystallization Workflow (Vapor Diffusion)

Direct evaporation often yields polycrystals. The Vapor Diffusion method is preferred for this amine hydrochloride to control nucleation kinetics.

  • Solvent Selection: Dissolve 20 mg of the compound in Methanol (MeOH) (Good solubility for ionic salts).

  • Antisolvent: Use Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) (Poor solubility for salts, miscible with MeOH).

  • Setup: Place the MeOH solution in a small inner vial. Place this vial open inside a larger jar containing the antisolvent. Seal the outer jar.

  • Mechanism: Et₂O vapor slowly diffuses into the MeOH, gradually lowering solubility and promoting the growth of prismatic crystals over 48–72 hours.

Data Collection Parameters
ParameterSettingRationale
Radiation Source Mo-K

(

Å)
Minimizes absorption errors for chlorinated compounds compared to Cu-K

.
Temperature 100 K (Cryogenic)Reduces thermal vibration (atomic displacement parameters), improving resolution of the fluorine position.
Resolution Limit 0.75 ÅRequired to resolve the C–F bond length (typically 1.35 Å) distinct from C–H.

Structural Analysis & Causality

Expert Insight: The stability of this crystal form is not just ionic; it is driven by the "Fluorine Effect" and Biphenyl Torsion.

The Chloride "Anchor" (Ionic Interaction)

In the hydrochloride salt, the amine is protonated (


). The chloride ion (

) acts as a trifurcated acceptor, forming three strong charge-assisted hydrogen bonds:
  • Interaction:

    
    
    
  • Distance: Typically

    
     Å.
    
  • Effect: This creates a rigid 2D hydrogen-bonded sheet, significantly raising the melting point compared to the free base.

Biphenyl Torsion & Packing

Biphenyls are rarely planar due to steric clash between ortho hydrogens.

  • Expected Torsion Angle:

    
    .
    
  • Lattice Impact: The twisted conformation prevents tight "pancake" stacking, creating a herringbone packing motif. This increases the lattice energy, contributing to mechanical hardness.

The Fluorine Interaction ( vs )

The para-fluorine atom is not chemically inert in the crystal lattice. It acts as a weak hydrogen bond acceptor or engages in dipole-dipole interactions.

  • Observation: Look for

    
     contacts (
    
    
    
    Å).
  • Significance: These weak interactions fine-tune the solubility profile, making the fluorinated analog less soluble in water than the non-fluorinated parent, despite the polarity of the C-F bond.

Comparison Guide: Performance & Alternatives

Material Comparison: HCl Salt vs. Free Base

This section objectively compares the product (HCl Salt) with its primary alternative (Free Base) to justify salt selection in drug formulation.

FeatureHCl Salt (Product) Free Base (Alternative) Scientific Rationale
Melting Point High (

C)
Low (

C)
The ionic lattice energy of the salt (

) far exceeds the weak Van der Waals forces in the free base.
Aqueous Solubility High (

mg/mL)
Low (

mg/mL)
Protonation introduces a permanent charge, enabling hydration by water molecules.
Hygroscopicity ModerateLowThe ionic lattice can attract atmospheric moisture; requires tightly sealed storage (2-8°C).
Crystallinity Forms Prisms/NeedlesOften Waxy/AmorphousThe directional H-bonds in the salt facilitate ordered crystal growth, essential for purification.
Analytical Comparison: SC-XRD vs. PXRD

Why use Single Crystal XRD when Powder XRD is faster?

MetricSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Verdict
Resolution Atomic (

coordinates)
Bulk (2

peaks)
SC-XRD is required to prove the position of the fluorine atom and the protonation state of the nitrogen.
Polymorph ID DefinitiveComparativePXRD is better for batch-to-batch consistency checks (fingerprinting).
Absolute Structure Can determine chiralityCannot determineRelevant if the amine linker were chiral (not applicable here, but standard protocol).

Visualizations of Experimental Logic

Diagram 1: Crystallization & Structure Solution Workflow

Caption: A self-validating workflow ensuring phase purity before structural refinement.

G Start Crude Compound (Amine HCl) Vapor Vapor Diffusion (MeOH / Et2O) Start->Vapor Microscopy Optical Microscopy (Check Birefringence) Vapor->Microscopy SCXRD SC-XRD Data (Mo-Kalpha, 100K) Microscopy->SCXRD Single Crystal? Solve Structure Solution (Direct Methods) SCXRD->Solve Refine Refinement (R1 < 5%) Solve->Refine Refine->Vapor High R-factor? Re-crystallize

Diagram 2: Interaction Hierarchy in the Crystal Lattice

Caption: The hierarchy of forces stabilizing the solid state, from strong ionic bonds to weak fluorine contacts.

Interactions Salt HCl Salt Lattice Ionic Ionic H-Bonds (NH3+ ... Cl-) > 40 kJ/mol Salt->Ionic Primary Driver Stacking Herringbone Packing (Edge-to-Face Pi) Salt->Stacking Secondary Driver Fluorine Fluorine Contacts (C-H...F) < 5 kJ/mol Salt->Fluorine Fine-Tuning

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small-Molecule Organic and Metal-Organic Crystal Structures.Link

  • PubChem. Compound Summary: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CID 518357-40-9). National Library of Medicine.[1] Link

  • Gavezzotti, A. (2013). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for HCl salt properties).

Sources

Safety & Regulatory Compliance

Safety

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride proper disposal procedures

Topic: Executive Summary & Chemical Identity Immediate Action Required: This compound is a halogenated organic amine salt . It must be strictly segregated from non-halogenated waste streams.

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a halogenated organic amine salt . It must be strictly segregated from non-halogenated waste streams. Its disposal pathway is dictated by the presence of the Fluorine atom (C-F bond) and the Hydrochloride salt form.

Why This Matters: Standard incineration of non-halogenated waste occurs at lower temperatures. If this compound enters that stream, the strong C-F bonds may not fully decompose, or they will generate Hydrofluoric Acid (HF) gas, which corrodes standard incinerator linings and violates emission protocols.

Chemical Property Detail
Systematic Name [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride
Common Synonyms 4-(4-Fluorophenyl)benzylamine HCl; 4'-Fluoro-4-(aminomethyl)biphenyl HCl
Functional Groups Primary Amine, Biaryl System, Aryl Fluoride, Hydrochloride Salt
Physical State Solid (White to off-white powder)
Acidity (pH) Acidic in aqueous solution (due to HCl salt)
Waste Classification Halogenated Organic Solid (or Liquid if dissolved)

Hazard Profile & Risk Assessment

Before handling waste, you must understand the specific risks associated with this molecule's degradation.

  • Hydrofluoric Acid (HF) Generation: Upon thermal decomposition (fire or improper incineration), the fluorine atom can react with hydrogen sources to form HF gas, which is highly corrosive and toxic.

  • Nitrogen Oxides (NOx): The amine group will combust to form NOx gases.

  • Acidic Nature: As a hydrochloride salt, the compound is hygroscopic and acidic. In solution, it can lower pH enough to be corrosive to metal plumbing (Do NOT flush).

Waste Segregation Strategy

The most critical step in the laboratory is segregation . You must not mix this with general organic trash or non-halogenated solvents.

The Segregation Logic (Decision Engine)

DisposalDecision Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidPath Segregate as HALOGENATED SOLID Solid->SolidPath Double Bag LiquidCheck Solvent Type? Solution->LiquidCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halo Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHaloSolv FinalLiquid Dispose in HALOGENATED LIQUID Carboy HaloSolv->FinalLiquid NonHaloSolv->FinalLiquid *Must default to Halo stream due to solute

Figure 1: Decision tree for segregating fluorinated amine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute forces the entire mixture into the Halogenated Waste stream.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not dissolve the solid just to dispose of it. Solid waste is cheaper and safer to transport.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" pail lined with a 6-mil polyethylene bag.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Halogenated Organic Solid ([4-(4-Fluorophenyl)phenyl]methylamine HCl)".

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: If the original vial is intact, place the entire vial into the waste container. If loose powder, double-bag in Ziploc-style bags before placing in the waste pail to prevent dust generation.[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquids)

If the compound is dissolved in reaction liquor (e.g., DCM, Methanol, Water).[2]

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste carboy. This prevents pressure buildup from gas generation in the waste container.

  • Carboy Selection: Use the Halogenated Solvent waste carboy (Red tag/label in most EHS systems).

    • Critical: Never pour this into the "Non-Halogenated" (Blue tag) carboy. The Fluorine content contaminates the entire non-halogenated batch, potentially causing rejection by the incineration facility.

  • Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the carboy.

Emergency Spill Management

If a spill occurs, the acidic salt nature of the compound dictates the cleanup response.

SpillResponse Step1 1. Assess & Protect (Wear Nitrile Gloves, N95/Respirator) Step2 2. Containment (Cover with spill pads) Step1->Step2 Step3 3. Neutralization (Apply weak base: NaHCO3) Step2->Step3 Step4 4. Collection (Sweep into bag) Step3->Step4 Step5 5. Surface Decon (Wash with soap/water) Step4->Step5

Figure 2: Spill response workflow prioritizing neutralization of the hydrochloride salt.[1][2][3]

Spill Protocol Details:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a P100 respirator.

  • Neutralize: Sprinkle Sodium Bicarbonate (Baking Soda) or Calcium Carbonate over the spill. The HCl salt will react (fizzing may occur if wet). This converts the acidic salt to the free amine and neutral salts, reducing corrosivity.

  • Clean: Sweep up the paste/powder using a dustpan dedicated to hazardous waste. Place in a bag labeled "Debris from Halogenated Chemical Spill."

Regulatory Framework (US Focus)

Compliance relies on understanding why regulations exist for this class of chemicals.

  • EPA RCRA Status:

    • While this specific research chemical is likely not explicitly "P" or "U" listed by name, it falls under Characteristic Waste if it exhibits toxicity.

    • However, for disposal logic, it is treated as F-List equivalent (Halogenated Solvents/Organics) regarding the treatment method (Incineration with acid gas scrubbing).

  • Destruction Efficiency:

    • Fluorinated compounds require higher incineration temperatures (often >1100°C) to break the C-F bond compared to chlorinated compounds.

    • Reference: EPA guidelines on incineration of fluorinated organics note the high stability of the C-F bond [1].

References

  • Tsang, W., et al. (1998).[4] Incineration of Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

Sources

Handling

Personal protective equipment for handling [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

Version 1.2 | Authorized for Research & Development Use Only Executive Summary & Chemical Profile Compound Identity: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride CAS Number: 518357-40-9 Synonyms: 4'-(4-Fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.2 | Authorized for Research & Development Use Only

Executive Summary & Chemical Profile

Compound Identity: [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride CAS Number: 518357-40-9 Synonyms: 4'-(4-Fluorophenyl)benzylamine HCl; 4'-Fluoro-4-biphenylmethanamine hydrochloride Molecular Formula: C₁₃H₁₂FN[1] · HCl Molecular Weight: 237.7 g/mol [2][3]

Operational Context: This compound is a fluorinated biphenyl methylamine salt, commonly employed as a pharmacophore scaffold in drug discovery (proteomics, kinase inhibition) and organic synthesis. While the hydrochloride salt form significantly reduces the volatility compared to its free-base benzylamine analog, it retains significant reactivity and biological activity potential.

Risk Assessment (Precautionary Principle): In the absence of comprehensive toxicological data for this specific isomer, treat this compound as a severe skin/eye irritant and potential respiratory sensitizer. The structural presence of the primary benzylic amine moiety suggests potential corrosivity to mucous membranes upon hydrolysis.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum compliance. Use this matrix to establish a barrier of safety.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash GogglesStandard: ANSI Z87.1 (Impact & Splash). Rationale: Crystalline salts can generate micro-dust; eyes are the most vulnerable entry point for rapid mucosal absorption.
Dermal (Hands) Double Nitrile GlovesInner Layer: 4 mil Nitrile (Bright Blue/White). Outer Layer: 5-8 mil Extended Cuff Nitrile (Purple/Black). Rationale: Fluorinated aromatics can exhibit enhanced lipophilicity. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory N95 (Minimum) or P100Scenario: If handling >100 mg outside a fume hood (not recommended), a fitted N95 is mandatory to prevent inhalation of salt dust.
Body Lab Coat (Tyvek/Cotton)Spec: High-neck, snap-closure, long sleeves. Rationale: Prevents accumulation of static-charged powder on street clothes.
Engineering Controls & Containment

Primary Control: Chemical Fume Hood.[4][5]

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at working level (approx. 18 inches) to act as a physical shield.

  • Static Control: Use an ionizing bar or anti-static gun if the environment is dry (<30% RH), as hydrochloride salts can be electrostatic and "jump" during weighing.

Operational Protocol: Handling, Weighing & Solubilization

Objective: Transfer solid to solution with zero environmental release.

Step 1: Preparation
  • Clear the fume hood of incompatible chemicals (strong oxidizers, anhydrides).[4]

  • Pre-label the receiving vessel (scintillation vial or round-bottom flask) with the compound name, mass, and solvent.

  • Place a dark-colored weighing boat inside the balance (improves visibility of the white salt).

Step 2: The "Zero-Loss" Transfer Method

This protocol minimizes dust generation and ensures accurate stoichiometry.

  • Tare the receiving vial (not the weigh boat).

  • Transfer the approximate amount of solid directly into the vial using a micro-spatula.

  • Cap the vial before removing it from the balance to check the weight.

  • Why this matters: Weighing boats often retain static-charged fines. Weighing directly into the reaction vessel eliminates a transfer step and reduces exposure risk.

Step 3: Solubilization Workflow (Visualized)

HandlingWorkflow cluster_safety Safety Critical Control Point Start Start: Solid HCl Salt SolventSelect Select Solvent (DMSO, MeOH, or DMF) Start->SolventSelect AddSolvent Add Solvent Slowly (Down side of vessel) SolventSelect->AddSolvent In Fume Hood Dissolve Vortex or Sonicate (Cap Tightly) AddSolvent->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Ready Ready for Assay/Reaction Check->Ready Yes Heat Gentle Heat (max 40°C) Check->Heat No (Turbid) Heat->Dissolve Re-agitate

Figure 1: Solubilization workflow ensuring containment of the fluorinated amine salt.

Emergency Response Procedures
Incident TypeImmediate ActionSecondary Action
Skin Contact Brush & Flush: Gently brush off dry powder, then flush with water for 15 mins.Do not use organic solvents (ethanol/DMSO) to clean skin; they increase absorption.
Eye Contact Irrigate: Hold eyelids open and flush at eyewash station for 15 mins.Seek medical attention immediately.[1][4][5][6] Bring SDS.
Spill (Solid) Damp Wipe: Cover with wet paper towels to prevent dust. Scoop into waste.Clean area with weak acid (1% acetic acid) followed by soap/water to neutralize amine residues.
Spill (Solution) Absorb: Use vermiculite or spill pads.Dispose of as halogenated organic waste.
Disposal & Waste Management

Waste Categorization:

  • Category: Halogenated Organic Amine.

  • EPA/RCRA Code (USA): Not specifically listed, but treat as characteristic hazardous waste (Toxic/Irritant).

Disposal Protocol:

  • Segregation: Do not mix with strong acids (exothermic reaction) or strong oxidizers.

  • Labeling: Clearly mark waste container as "Contains Fluorinated Biphenyl Amine".

  • Container: High-density polyethylene (HDPE) or glass.

  • Destruction: Must be incinerated at an approved facility equipped with scrubbers for HF/HCl gas generation.

References
  • Santa Cruz Biotechnology. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS 518357-40-9) Product Data. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzylamine (Analogous Hazard Data). Retrieved from

  • Combi-Blocks. Safety Data Sheet: 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (Structural Analog). Retrieved from

  • PubChem. Compound Summary: (4-Chlorophenyl)(phenyl)methanamine (Structural Analog). Retrieved from

Sources

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